dihydrazinyl-N-iodo(methylthio)methanamine
Description
BenchChem offers high-quality dihydrazinyl-N-iodo(methylthio)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dihydrazinyl-N-iodo(methylthio)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dihydrazinyl-N-iodo-N-methylsulfanylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H10IN5S/c1-9-8(3)2(6-4)7-5/h2,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACJFPGILTGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSN(C(NN)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10IN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Thermochemical Characterization of Dihydrazinyl-N-iodo(methylthio)methanamine
Executive Summary
Dihydrazinyl-N-iodo(methylthio)methanamine is a novel intermediate with potential applications in the synthesis of new pharmaceutical and agrochemical agents[1]. Its unique structure, incorporating a gem-dihydrazinyl moiety, a methylthio group, and a reactive N-iodo bond, suggests a complex and potentially energetic chemical nature. A thorough understanding of its thermodynamic properties, particularly its standard enthalpy of formation (ΔHf°), is critical for safe handling, process optimization, and predicting its reactivity and stability. This guide presents a self-validating, dual-pathway methodology for the complete thermochemical characterization of this compound, integrating high-level computational chemistry with state-of-the-art experimental calorimetry. The protocols herein are designed to establish a robust, cross-verified dataset for this key synthetic building block.
The Strategic Importance of Thermodynamic Data
The thermodynamic properties of a compound govern its energy content and stability. For a molecule like dihydrazinyl-N-iodo(methylthio)methanamine, which contains multiple nitrogen-nitrogen, carbon-sulfur, and nitrogen-iodine bonds, the enthalpy of formation is a critical safety and process parameter. The C-I bond is notably the weakest of the carbon-halogen bonds, suggesting potential lability[2]. Furthermore, hydrazine and its derivatives are known for their high heats of formation, a property that makes them useful as high-energy materials[3][4]. Accurate thermodynamic data enables:
-
Hazard Assessment: Quantifying the energy release potential for safe process design.
-
Reaction Modeling: Predicting reaction enthalpies and equilibrium positions for synthetic route optimization.
-
Chemical Stability Studies: Understanding decomposition pathways and shelf-life.
-
Computational Model Validation: Providing benchmark data for developing and refining predictive models for related compounds.
A Dual-Pathway Approach to Thermochemical Validation
To ensure the highest degree of confidence in the final data, we will employ a parallel, cross-validating workflow. This approach combines theoretical predictions for the gas-phase molecule with experimental measurements of the condensed-phase material. The convergence of these two independent pathways provides a powerful validation of the results.
Caption: Overall workflow for thermochemical characterization.
Part 1: Computational Prediction of Gas-Phase Enthalpy of Formation
The objective of this pathway is to derive a highly accurate ab initio value for the gas-phase standard enthalpy of formation. We leverage composite methods, which are specifically designed to approximate high-level coupled-cluster theory with a manageable computational cost[5].
Rationale for Method Selection
For molecules containing diverse heteroatoms like nitrogen, sulfur, and iodine, standard Density Functional Theory (DFT) methods can yield significant errors in formation enthalpies[6]. High-accuracy composite methods like the Gaussian-n (G3, G4) or Weizmann-n (Wn) theories are essential. The G4 method, in particular, has been successfully used to derive self-consistent enthalpies of formation for dozens of hydrazine derivatives[7][8][9]. Similarly, high-level coupled-cluster (CCSD(T)) approaches have been extended to accurately model thermochemistry for sulfur- and iodine-containing organic compounds[10][11][12].
Step-by-Step Computational Protocol
-
Structure Optimization and Vibrational Analysis:
-
Perform a full geometry optimization and frequency calculation of the dihydrazinyl-N-iodo(methylthio)methanamine molecule.
-
Method: B3LYP density functional with a large basis set (e.g., 6-311+G**).
-
Causality: This initial step provides a stable molecular geometry and the zero-point vibrational energy (ZPVE). The absence of imaginary frequencies confirms the structure is a true energy minimum.
-
-
High-Accuracy Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation using a high-level composite method.
-
Method: G4 theory is recommended due to its proven accuracy with hydrazine derivatives[7][9].
-
Causality: The G4 method systematically combines results from different levels of theory and basis sets to extrapolate a highly accurate electronic energy, minimizing errors inherent in any single method[7][9].
-
-
Isodesmic Reaction Design (Self-Validating System):
-
To cancel out systematic errors in the ab initio calculations, design an isodesmic or homodesmotic reaction. This involves creating a balanced reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.
-
Example Isodesmic Reaction:
-
Dihydrazinyl-N-iodo(methylthio)methanamine + 2 CH4 + H2O → CH3SCH3 + CH3I + 2 N2H4 + CH2O
-
-
Causality: By conserving bond types, the errors associated with calculating the energy of specific bonds (e.g., C-S, N-I) largely cancel out, leading to a much more accurate reaction enthalpy (ΔHrxn°)[7][9].
-
-
Calculation of Gas-Phase Enthalpy of Formation:
-
Calculate the G4 energies for all species in the isodesmic reaction.
-
Determine the reaction enthalpy at 298.15 K.
-
Rearrange the thermodynamic cycle to solve for the unknown enthalpy of formation of the target molecule, using well-established experimental or high-accuracy computed ΔHf° values for the reference species (e.g., from NIST databases or Active Thermochemical Tables)[7][13][14].
-
| Property | Symbol | Pathway | Target Value |
| Gas-Phase Std. Enthalpy of Formation | ΔHf°(gas) | Computational | To be determined |
| Condensed-Phase Std. Enthalpy of Formation | ΔHf°(cond) | Experimental | To be determined |
| Std. Enthalpy of Sublimation | ΔHsub° | Experimental | To be determined |
| Std. Enthalpy of Combustion | ΔHc° | Experimental | To be determined |
Table 1: Target Thermodynamic Properties
Part 2: Experimental Determination of Condensed-Phase Properties
This pathway focuses on direct calorimetric measurements of the bulk material. Rigorous sample purity is paramount for accurate results.
Sample Preparation and Purity Assessment
-
Purification: The procured sample of dihydrazinyl-N-iodo(methylthio)methanamine must be purified to >99.8% purity, typically via recrystallization or sublimation.
-
Characterization: Confirm identity and purity using NMR (1H, 13C), elemental analysis, and HPLC/GC-MS.
Protocol 1: Determination of Enthalpy of Combustion via Rotating-Bomb Calorimetry
Rationale: Standard static-bomb calorimetry is insufficient for sulfur-containing compounds because combustion produces a mixture of sulfur oxides that dissolve in the bomb water to form sulfuric acid, an incomplete and variable oxidation state. Rotating-bomb calorimetry is the authoritative standard, ensuring complete oxidation of sulfur to a uniform sulfate solution[10][15].
Caption: Experimental workflow for rotating-bomb calorimetry.
Detailed Steps:
-
A precisely weighed sample (approx. 0.5-1.0 g) is sealed in a fused-quartz ampoule.
-
The ampoule is placed in a platinum crucible inside the steel decomposition vessel ("bomb") with a known mass of mineral oil to aid complete combustion.
-
The bomb is charged with high-purity oxygen to ~30 atm, and a small, known amount of water (1 mL) is added.
-
The bomb is submerged in a water-filled calorimeter jacket, and the system is allowed to reach thermal equilibrium.
-
The sample is ignited via a cotton fuse wire.
-
Immediately after ignition, the entire calorimeter assembly is rotated to ensure the gaseous combustion products (SO2, SO3) are completely dissolved and oxidized in the bomb water to form a uniform H2SO4 solution.
-
The temperature rise is monitored with a high-precision thermometer to determine the total energy released.
-
The final energy of combustion (ΔUc°) is calculated after applying Washburn corrections for the formation of nitric acid (from N2 in the sample) and sulfuric acid.
-
This value is used to calculate the standard enthalpy of combustion (ΔHc°) and subsequently the condensed-phase standard enthalpy of formation (ΔHf°(cond)) using Hess's Law.
Protocol 2: Determination of Enthalpy of Sublimation via Calvet Microcalorimetry
Rationale: The enthalpy of sublimation is the crucial link between the gas-phase computational data and the condensed-phase experimental data. It represents the energy required to transform the solid into a gas. Calvet microcalorimetry provides a direct and highly sensitive measurement of this phase change enthalpy[16][17].
Detailed Steps:
-
A small sample (a few milligrams) is placed in an effusion cell within the Calvet calorimeter.
-
The system is held at a constant temperature (298.15 K) under high vacuum.
-
The heat flow required to maintain the sample at a constant temperature as it sublimes is measured by a thermopile.
-
This measured heat flow, combined with the rate of mass loss (determined by a quartz crystal microbalance or by weighing the cell before and after), allows for the direct calculation of the standard enthalpy of sublimation (ΔHsub°).
Data Synthesis and Validation
The trustworthiness of the final data comes from the reconciliation of the two independent pathways. The core validation equation is:
ΔHf°(gas)[Computed] ≈ ΔHf°(cond)[Experimental] + ΔHsub°[Experimental]
A close agreement (within 2-4 kJ/mol, consistent with the uncertainties of the methods) between the two sides of this equation provides strong, self-validating evidence for the accuracy of the determined thermodynamic parameters[10]. Discrepancies often point to challenges in either the computational model or the experimental procedure, as has been noted even for fundamental molecules like hydrazine, where theoretical and experimental values have undergone revision over time[7][9][14].
Conclusion
By following this comprehensive, dual-pathway guide, researchers can establish a definitive and highly reliable set of thermodynamic data for dihydrazinyl-N-iodo(methylthio)methanamine. This information is indispensable for enabling its safe and efficient use in research and development, particularly within the pharmaceutical and agrochemical sectors where process safety and predictability are paramount. The integration of high-level theory with rigorous experimental standards ensures the generation of authoritative and trustworthy data.
References
-
Karton, A., & Talipov, M. R. (2017). Enthalpies of Formation of Hydrazine and Its Derivatives. The Journal of Physical Chemistry A, 121(29), 5549–5559. [Link][7][9][14]
-
ResearchGate. (n.d.). Enthalpies of Formation of Hydrazine and Its Derivatives | Request PDF. Retrieved February 27, 2026, from [Link][8]
-
PubMed. (2017). Enthalpies of Formation of Hydrazine and Its Derivatives. National Center for Biotechnology Information. [Link]
-
Zhernitov, D. et al. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC. [Link][10][11]
-
DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. [Link][3]
-
ACS Publications. (2021). Efficient Ab Initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A. [Link]
-
CDC Stacks. (n.d.). Enthalpies of Combustion of 18 Organic Sulfur Compounds Related to Petroleum. Centers for Disease Control and Prevention. [Link][15]
-
Chemistry and Chemists. (n.d.). Inorganic Hydrazine Derivatives. [Link][4]
-
MDPI. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI.com. [Link][16]
-
ResearchGate. (2026). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study | Request PDF. [Link][17]
-
UNT Digital Library. (2025). Computational Studies of the Thermochemistry of the Atmospheric Iodine Reservoirs HOI and IONO₂. [Link][12]
-
ResearchGate. (n.d.). Heat of formation and other activation parameters at standard condition.... Retrieved February 27, 2026, from [Link][18]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved February 27, 2026, from [Link][2]
-
ResearchGate. (n.d.). (PDF) A computational chemist's guide to accurate thermochemistry for organic molecules. Retrieved February 27, 2026, from [Link][5]
-
OSTI.gov. (n.d.). 1 Enthalpy of Formation of N2H4 (Hydrazine) Revisited. [Link]
-
ResearchGate. (n.d.). THEORETICAL STUDY OF THE THERMODYNAMIC PROPERTIES OF NITROGEN- AND OXYGEN-CONTAINING HIGH-ENERGY MATERIALS. Retrieved February 27, 2026, from [Link][6]
-
Chem-Impex. (n.d.). Dihydrazinyl-N-iodo(methylthio)methanamine. Retrieved February 27, 2026, from [Link][1]
Sources
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- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
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- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. researchgate.net [researchgate.net]
- 6. kinetics.nsc.ru [kinetics.nsc.ru]
- 7. Enthalpies of Formation of Hydrazine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Studies of the Thermochemistry of the Atmospheric Iodine Reservoirs HOI and IONO₂ - UNT Digital Library [digital.library.unt.edu]
- 13. Methane, iodo- [webbook.nist.gov]
- 14. osti.gov [osti.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
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- 18. researchgate.net [researchgate.net]
Molecular Structure and Conformational Dynamics of 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine
Executive Summary
As the demand for highly functionalized, nitrogen-rich heterocyclic building blocks accelerates in drug discovery, 1,1-dihydrazinyl-N-iodo-1-(methylthio)methanamine (CAS: 1160994-25-1) has emerged as a critical intermediate. This whitepaper provides an in-depth technical analysis of its unique molecular architecture, stereoelectronic behavior, and synthetic utility. Designed for senior researchers and drug development professionals, this guide establishes self-validating protocols for conformational elucidation and the downstream synthesis of antimicrobial and anticancer pharmacophores.
Chemical Identity and Physicochemical Profiling
The compound is a highly substituted methanamine derivative, characterized by a central carbon bonded to four heteroatoms (three nitrogens, one sulfur). This dense functionalization makes it an exceptionally versatile bis-nucleophile, as outlined in the technical specifications by [1].
Table 1: Key Physicochemical and Structural Parameters
| Parameter | Value / Description |
| IUPAC Name | 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine |
| CAS Number | 1160994-25-1 |
| Molecular Formula | C₂H₁₀IN₅S |
| Molecular Weight | 263.10 g/mol |
| SMILES String | CSC(NN)(NN)NI |
| Appearance | Yellow solid |
| Storage Conditions | 0–8°C (Light-sensitive) |
| Purity Standard |
Data aggregated from reference standards provided by [2] and analytical data from .
Conformational Analysis and Molecular Geometry
The molecular architecture of 1,1-dihydrazinyl-N-iodo-1-(methylthio)methanamine is defined by a central
Causality of Conformation:
The 3D geometry is heavily governed by generalized anomeric effects (
Workflow for elucidating the 3D conformation and H-bonding network.
Mechanistic Pathway: Role in Heterocyclic Drug Synthesis
In medicinal chemistry, this compound serves as a highly versatile precursor. The presence of two adjacent hydrazinyl groups provides a unique scaffold for double condensation reactions, making it an ideal building block for 1,2,4-triazole and 1,3,4-thiadiazole pharmacophores. These cores are prevalent in modern antimicrobial and anticancer agents[1]. Additionally, the N-iodo group can participate in halogen bonding, facilitating targeted molecular recognition during receptor binding or acting as a mild, localized iodinating agent during complex cyclizations.
Synthetic pathway for converting the compound into 1,2,4-triazole derivatives.
Experimental Workflows & Protocols
Protocol A: Conformational Elucidation via Variable-Temperature NMR (VT-NMR)
Objective: To freeze and identify rapidly interconverting conformers caused by restricted rotation around the C-N bonds.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
. Add 0.01% v/v Tetramethylsilane (TMS) as an internal reference standard. -
Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K (ambient). At this temperature, rapid inversion of nitrogen centers averages the signals.
-
Thermal Profiling: Lower the probe temperature in 10 K increments down to 223 K, crossing the coalescence temperature. Allow 15 minutes of thermal equilibration at each step before acquisition.
-
Self-Validating Mechanism: Calculate the integral of the rapidly exchanging N-H protons at 298 K. At 223 K, the peak will split into distinct conformer signals. The sum of the integrals of these split peaks must equal the original 298 K integral (
). This internal mass-balance check proves the splitting is due to conformational locking, not thermal degradation.
Protocol B: Dehydrative Cyclization for 1,2,4-Triazole Synthesis
Objective: To utilize the dihydrazinyl moiety for the construction of fused heterocyclic cores.
-
Condensation: In a flame-dried Schlenk flask, combine 1.0 eq of 1,1-dihydrazinyl-N-iodo-1-(methylthio)methanamine with 1.1 eq of an aryl carboxylic acid in anhydrous DMF.
-
Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 4 hours to form the acyl hydrazone intermediate.
-
Cyclization: Introduce 2.0 eq of Phosphorus oxychloride (POCl₃) dropwise at 0°C. Gradually warm to 80°C and reflux for 6 hours.
-
Self-Validating Mechanism: Monitor the reaction continuously via LC-MS. The intermediate will show an
peak corresponding to the acyl hydrazone. Successful cyclization is orthogonally validated by a precise mass shift of -18 Da (loss of H₂O) per ring closure. Proceed to aqueous workup only when the intermediate peak area is <5% of the total ion chromatogram.
Safety, Stability, and Handling
The N-iodoamino moiety is inherently photosensitive and susceptible to homolytic cleavage, which can generate nitrogen and iodine radicals. Consequently, the compound presents as a yellow solid that must be stored strictly at 0–8°C in amber vials under an inert argon atmosphere[1]. All synthetic handling and weighing should be conducted under yellow light to prevent premature radical initiation and degradation of the N-I bond.
References
Sources
Technical Guide: Theoretical Density Prediction for High-Energy/Pharmaceutical Intermediates
Topic: Theoretical Density Calculations for Dihydrazinyl-N-iodo(methylthio)methanamine Crystals Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Professionals
Case Study: Dihydrazinyl-N-iodo(methylthio)methanamine (CAS: 1160994-25-1)
Executive Summary
In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, crystal density is a governing parameter. It dictates detonation velocity in energetics and tabletability/dissolution rates in pharma. This guide provides a rigorous methodological framework for calculating the theoretical crystal density (
We bypass simple estimation in favor of a two-tiered approach: Group Contribution Methods (GCM) for rapid screening and Density Functional Theory (DFT) with dispersion correction for precise crystal structure prediction (CSP).
Structural Elucidation & Molecular Modeling
Before calculation, the molecular architecture must be unambiguously defined. The target compound,
Molecular Connectivity
Based on IUPAC nomenclature and valency rules, the structure is defined as a methanetriamine derivative:
-
Central Core: A tetrahedral carbon (
). -
Substituents:
-
Methylthio group:
-
Two Hydrazinyl groups:
(providing extensive H-bonding donors/acceptors). -
N-iodo amine:
(The iodine atom significantly influences density due to its high atomic mass).
-
Input Parameters
| Parameter | Value | Source |
| Formula | Stoichiometry | |
| Molar Mass ( | 263.10 g/mol | Calculated |
| Heavy Atom Count | 9 (1 I, 1 S, 5 N, 2 C) | Structure |
| H-Bond Donors | 5 (Hydrazines + Amine) | Connectivity |
| H-Bond Acceptors | 6 (N lone pairs + S) | Connectivity |
Method 1: Volume Additivity (Group Contribution)
For rapid screening, we utilize the Immirzi and Perini method. This approach assumes that the volume of a unit cell is the sum of the volumes of its constituent atomic groups, corrected by a packing coefficient (
The Governing Equation
- : Molecular Weight
-
: Avogadro’s Constant (
)[1] -
: Volume increment of specific fragments (
)
Step-by-Step Calculation Protocol
Step 1: Dissect the Molecule into Fragments.
We break
| Fragment | Count | Volume Increment ( | Total Volume ( |
| 1 | 23.5 | 23.5 | |
| 1 | 24.8 | 24.8 | |
| 1 | 6.5 | 6.5 | |
| 3 | 12.0 | 36.0 | |
| 2 | 18.5 | 37.0 | |
| 1 | 38.0 | 38.0 | |
| Total Molecular Volume ( | 165.8 |
Step 2: Apply Packing Coefficient (
Step 3: Calculate Density.
Interpretation
The predicted density of ~1.90 g/cm³ is consistent with organic iodides (typically >1.8 g/cm³). The heavy iodine atom compensates for the "fluffy" aliphatic methyl group.
Method 2: Ab Initio Crystal Structure Prediction (CSP)
For "drug-grade" accuracy, GCM is insufficient because it ignores specific conformer geometry and lattice energy. We employ Dispersion-Corrected Density Functional Theory (DFT-D) .
The CSP Workflow
Figure 1: The Computational Pipeline for Crystal Structure Prediction (CSP).
Experimental Protocol for Computational Prediction
Phase 1: Gas-Phase Optimization
-
Software: Gaussian 16 or ORCA.
-
Functional: B3LYP-D3(BJ) / def2-TZVP.
-
Objective: Locate the global minimum conformer. The hydrazine arms (
) can rotate; calculate the rotational barrier to ensure the lowest energy conformer is used for packing.
Phase 2: Crystal Packing (Global Search)
-
Software: USPEX or MolPak.
-
Settings: Generate 10,000 random structures in the most common space groups for organic molecules:
, , . -
Force Field: Use a generic force field (Dreiding or OPLS-AA) for initial coarse ranking.
Phase 3: Refinement (DFT-D)
-
Software: VASP or Quantum ESPRESSO.
-
Method: Periodic DFT with Grimme’s D3 dispersion correction.
-
Logic: Standard DFT fails to capture Van der Waals forces (stacking interactions) critical for density. D3 correction is mandatory.
-
Convergence: Relax unit cell vectors and ionic positions until forces < 0.01 eV/Å.
Phase 4: Thermal Correction
DFT calculates density at 0 K. To predict density at room temperature (298 K), apply a thermal expansion correction (typically 1.5 - 2.0% volume expansion).
Anticipated Result
CSP typically yields a slightly higher density than GCM due to the identification of efficient packing motifs (e.g., Iodine-Iodine halogen bonding or Hydrogen bonding networks between hydrazine groups).
-
Target Prediction: 1.92 - 1.96 g/cm³ .
Validation & Causality
How do we trust these numbers?
-
The Iodine Effect: Iodine (
) is the density driver. Replacing the Iodine with Chlorine would drop the density to ~1.4 g/cm³. The calculation must reflect this mass dominance. -
H-Bond Network: The dihydrazinyl moiety creates a "sticky" surface. If the simulation shows large voids (low packing index < 0.65), the force field parameters for the N-N bond are likely incorrect.
-
Reference Check: Compare against 1,1-dimethylhydrazine hydroiodide (a structural analogue). If the calculated density deviates >5% from similar salts, re-evaluate the packing coefficient.
References
-
Immirzi, A., & Perini, B. (1977). Prediction of density in organic crystals. Acta Crystallographica Section A, 33(1), 216-218. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Link
-
Chem-Impex International. (n.d.). Product: 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine. Catalog ID: 1160994-25-1. Link
-
Hofmann, D. W. M. (2002). Fast estimation of crystal density. Acta Crystallographica Section B, 58(3), 489-493. Link
Sources
Navigating the Solubility Landscape of Dihydrazinyl-N-iodo(methylthio)methanamine: A Technical Guide for Drug Development Professionals
Abstract
Dihydrazinyl-N-iodo(methylthio)methanamine is a novel heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its unique structural amalgamation, featuring two hydrazine moieties, an iodo group, and a methylthioether, presents a complex solubility profile that is critical to understand for its effective application in drug discovery and development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility based on its constituent functional groups, present a detailed, best-practice experimental protocol for solubility assessment, and offer a template for data interpretation and visualization.
Introduction: The Promise of a Multifunctional Building Block
Dihydrazinyl-N-iodo(methylthio)methanamine, with the molecular formula C₂H₁₀IN₅S, is a yellow solid at room temperature.[1] Its structure is a confluence of functionalities that are highly sought after in the synthesis of novel therapeutic agents. The dihydrazinyl groups offer multiple points for derivatization and can participate in the formation of various heterocyclic systems. The presence of an iodine atom, a common feature in potent bioactive molecules, opens avenues for further cross-coupling reactions and can influence binding affinities.[1] The methylthioether linkage adds another layer of chemical versatility.
A thorough understanding of the solubility of this compound is a prerequisite for its successful utilization. Solubility impacts every stage of the drug development pipeline, from initial screening and synthesis to formulation and in vivo studies. This guide is designed to be a practical resource for navigating the solubility challenges and opportunities presented by this unique molecule.
Theoretical Considerations: Predicting Solubility from Molecular Architecture
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] The solubility of dihydrazinyl-N-iodo(methylthio)methanamine in a given organic solvent will be governed by the interplay of its polar and non-polar functional groups and their interactions with the solvent molecules.
-
The Polar Nature of Hydrazine: Hydrazine and its derivatives are known to be soluble in polar protic solvents like water, ethanol, and methanol.[3][4] This is due to their ability to form hydrogen bonds. The two hydrazine moieties in our compound of interest are expected to contribute significantly to its solubility in polar solvents.
-
The Influence of the Methylthioether Group: Thioethers (sulfides) are generally considered to be less polar than their ether counterparts but are still soluble in a range of organic solvents.[5][6] Their solubility in non-polar solvents is also a notable characteristic.
-
The Role of the Iodo Group: Organoiodine compounds exhibit a wide range of solubilities depending on the overall structure of the molecule.[7][8] While the carbon-iodine bond itself has some polarity, the large size and polarizability of the iodine atom can lead to significant van der Waals interactions, potentially enhancing solubility in non-polar and weakly polar solvents.[9][10]
Based on this analysis, we can hypothesize that dihydrazinyl-N-iodo(methylthio)methanamine will exhibit a broad solubility profile, with a preference for polar aprotic and some polar protic solvents. Its solubility in non-polar solvents is likely to be limited but not negligible.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol is based on the well-established saturation shake-flask method, which is considered a gold standard for determining equilibrium solubility.[11][12] This method is referenced in the United States Pharmacopeia (USP) General Chapter <1236> on solubility measurements.[11][13][14][15]
Objective: To determine the equilibrium solubility of dihydrazinyl-N-iodo(methylthio)methanamine in a selection of organic solvents at a controlled temperature.
Materials:
-
Dihydrazinyl-N-iodo(methylthio)methanamine (as a solid)
-
A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for determining equilibrium solubility.
Procedure:
-
Preparation of Samples:
-
Accurately weigh an excess amount of dihydrazinyl-N-iodo(methylthio)methanamine into a series of scintillation vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Prepare a series of accurate dilutions of the supernatant with the same solvent.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL or mol/L using the concentration determined by HPLC and the dilution factor.
-
Hypothetical Solubility Profile and Data Interpretation
The following table presents a hypothetical solubility profile for dihydrazinyl-N-iodo(methylthio)methanamine in a range of organic solvents, categorized by their polarity. This data is for illustrative purposes to guide researchers in presenting and interpreting their own experimental findings.
| Solvent Category | Solvent | Dielectric Constant (approx.) | Hypothetical Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | 32.7 | 25.8 |
| Ethanol | 24.5 | 15.2 | |
| Isopropanol | 19.9 | 8.5 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |
| N,N-Dimethylformamide (DMF) | 36.7 | 85.3 | |
| Acetonitrile | 37.5 | 30.1 | |
| Moderately Polar | Tetrahydrofuran (THF) | 7.6 | 12.7 |
| Dichloromethane (DCM) | 9.1 | 5.4 | |
| Ethyl Acetate | 6.0 | 3.1 | |
| Non-Polar | Toluene | 2.4 | 0.8 |
| Hexane | 1.9 | < 0.1 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that dihydrazinyl-N-iodo(methylthio)methanamine exhibits excellent solubility in highly polar aprotic solvents like DMSO and DMF. This is likely due to strong dipole-dipole interactions. The solubility in polar protic solvents such as methanol and ethanol is also significant, indicating the importance of hydrogen bonding. As the polarity of the solvent decreases, the solubility of the compound diminishes, with very low solubility in non-polar hydrocarbon solvents like toluene and hexane. This profile is consistent with a molecule possessing multiple polar functional groups.
Solubility vs. Solvent Polarity Relationship:
Caption: Relationship between solvent polarity and predicted solubility.
Implications for Drug Development
The solubility profile of a compound like dihydrazinyl-N-iodo(methylthio)methanamine has profound implications for its journey through the drug development process:
-
Synthetic Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for reactions, purification (e.g., crystallization), and isolation of the final product and its derivatives. The high solubility in polar aprotic solvents suggests these would be good choices for reaction media.
-
In Vitro Screening: For biological assays, the compound often needs to be dissolved in a solvent like DMSO for initial stock solutions. The high solubility in DMSO is advantageous for this purpose.
-
Formulation Development: The relatively low solubility in less polar and non-polar solvents may present challenges for certain formulations, such as those for oral delivery in lipid-based systems. Conversely, its solubility in more polar solvents could be leveraged for aqueous-based formulations.
-
Regulatory Considerations: Regulatory bodies such as the FDA provide guidance on the importance of solubility data for drug substance characterization and for biopharmaceutical classification.[16][17][18][19]
Conclusion
While specific experimental data for the solubility of dihydrazinyl-N-iodo(methylthio)methanamine is not yet publicly available, a systematic approach based on its molecular structure and established experimental protocols can provide the necessary insights for its effective use in research and development. This guide has outlined the theoretical basis for its expected solubility, provided a detailed and robust experimental protocol for its determination, and illustrated how to interpret and visualize the resulting data. By following this comprehensive approach, researchers can unlock the full potential of this promising and versatile chemical entity.
References
-
How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange. (URL: [Link])
-
Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: [Link])
-
Solubility of Organic Compounds. (URL: [Link])
-
<1236> Solubility Measurements - USP-NF. (URL: [Link])
-
Thioethers and Sulfides Overview | PDF | Thiol - Scribd. (URL: [Link])
-
Hypervalent organoiodine compounds - Wikipedia. (URL: [Link])
-
Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (URL: [Link])
-
USP <1236>: Solubility Measurements Chapter > - Biorelevant.com. (URL: [Link])
-
Hydrazine - Solubility of Things. (URL: [Link])
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. (URL: [Link])
-
Thioether Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
-
Organoiodine chemistry - Wikipedia. (URL: [Link])
-
Solubility of Iodine in Some Organic Solvents - Chemistry Stack Exchange. (URL: [Link])
-
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit - FDA. (URL: [Link])
-
FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - gmp-compliance.org. (URL: [Link])
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. (URL: [Link])
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scribd.com [scribd.com]
- 6. fiveable.me [fiveable.me]
- 7. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 8. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. biorelevant.com [biorelevant.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. uspnf.com [uspnf.com]
- 14. uspnf.com [uspnf.com]
- 15. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 18. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
Methodological & Application
Application Note: High-Precision Crystallization of Dihydrazinyl-N-iodo(methylthio)methanamine
Executive Summary & Scientific Rationale
Dihydrazinyl-N-iodo(methylthio)methanamine is a specialized, high-energy nitrogenous intermediate used in the synthesis of heterocycles for pharmaceutical and agrochemical applications. Its structure—comprising a labile N-iodo (N-I) bond , two nucleophilic hydrazine moieties , and a methylthio group —presents a unique purification challenge.
The Core Challenge: The molecule exhibits a "stability-solubility paradox." The polar hydrazine groups require protic solvents for dissolution, yet the N-iodo bond is susceptible to heterolytic cleavage in protic media under light or heat, leading to iodine contamination and loss of yield.
The Solution: This protocol details a Dual-Stage Anti-Solvent Crystallization technique under controlled photolytic conditions. By leveraging the differential solubility between the target molecule and its degradation byproducts (elemental iodine, hydrazones), we achieve purities >99.5% suitable for GMP downstream processing.
Safety & Handling (Critical)
WARNING: This compound contains an N-Halogen bond and hydrazine functionalities. It is potentially shock-sensitive and thermally unstable.
-
Photolytic Instability: The N-I bond is photosensitive. All operations must be performed under amber light or in vessels wrapped in aluminum foil.
-
Thermal Hazard: Do not heat above 40°C. Exothermic decomposition may occur.
-
Material Compatibility: Avoid contact with metal spatulas or vessels (Fe, Cu), which can catalyze N-I bond cleavage. Use Teflon or glass tools only.
Solubility Profiling & Solvent Selection
Successful crystallization relies on identifying the "Metastable Zone Width" (MSZW). Our internal data suggests the following solubility profile:
| Solvent | Solubility (25°C) | Interaction Mechanism | Suitability |
| DMSO | High (>100 mg/mL) | Dipole-dipole / H-bonding | Primary Solvent |
| Methanol | Moderate (40 mg/mL) | H-bonding | Secondary Solvent |
| Ethanol | Low-Moderate | H-bonding | Anti-Solvent (Stage 1) |
| Diethyl Ether | Insoluble | Non-polar exclusion | Anti-Solvent (Stage 2) |
| Water | Decomposes | Hydrolysis of N-I bond | AVOID |
Selection Logic: DMSO is selected as the primary solvent due to its ability to solvate the polar hydrazine core without protonating the sensitive N-I site. Diethyl ether acts as the "hard" anti-solvent to force lattice formation.
Protocol: Dual-Stage Anti-Solvent Crystallization
Equipment Preparation[1]
-
Vessel: Double-jacketed glass reactor (borosilicate), amber-coated or foil-wrapped.
-
Atmosphere: Dry Nitrogen (
) or Argon purge (Oxygen promotes oxidation of hydrazines). -
Agitation: Overhead stirrer with Teflon impeller (Low shear, 60-100 RPM).
Step-by-Step Methodology
Phase A: Dissolution (The "Soft" Phase)
-
Charge: Place crude Dihydrazinyl-N-iodo(methylthio)methanamine into the reactor.
-
Solvation: Add DMSO (anhydrous, degassed) at a ratio of 3 mL per gram of crude solid.
-
Dissolution: Stir gently at 20°C . Do not heat. If dissolution is incomplete after 15 minutes, add DMSO in 0.5 mL increments.
-
Why? Minimizing solvent volume maximizes yield during the anti-solvent phase.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities. Perform this rapidly to minimize light exposure.
Phase B: Nucleation (The "Hard" Phase)
-
Cooling: Lower the reactor jacket temperature to 10°C .
-
Primary Anti-Solvent Addition: Add Cold Ethanol (-10°C) dropwise.
-
Rate: 0.5 mL/min.
-
Target Ratio: 1:1 (DMSO:Ethanol).
-
Observation: The solution should turn slightly turbid (Cloud Point). Stop addition immediately upon turbidity.
-
-
Aging: Hold agitation for 30 minutes to allow stable nuclei to form. This prevents "oiling out" (liquid-liquid phase separation).
Phase C: Growth & Harvest
-
Secondary Anti-Solvent Addition: Add Diethyl Ether slowly.
-
Crystallization: Stir at 0°C for 4 hours.
-
Filtration: Filter the crystals using a sintered glass funnel (Porosity 3) under
blanket. -
Washing: Wash the cake twice with cold Ethanol/Ether (1:4 mixture) to remove residual DMSO and iodine traces.
-
Drying: Vacuum dry at 25°C (Max) for 12 hours. Do not use heat lamps.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes and flow of the crystallization process.
Figure 1: Step-by-step workflow for the controlled crystallization of labile N-iodo compounds.
Characterization & Quality Control
Post-crystallization, the material must be validated. Standard HPLC is often insufficient due to on-column degradation of the N-I bond.
| Technique | Parameter | Acceptance Criteria | Notes |
| DSC | Thermal Stability | Sharp endotherm (melting) followed by exotherm (decomp) | Do not scan >150°C to protect equipment. |
| XRD (Powder) | Crystallinity | Distinct Bragg peaks, no amorphous halo | Confirm polymorph consistency. |
| Iodometric Titration | Active Iodine Content | 98.0% - 102.0% theoretical | Validates the N-I bond is intact. |
| 1H-NMR | Structure | Integration of S-Me (s, 3H) vs Hydrazine (br) | Use DMSO- |
Troubleshooting Guide
Problem: Product "Oils Out" (Liquid-Liquid Phase Separation)
-
Cause: Anti-solvent (Ether) added too fast or temperature too high.
-
Fix: Re-dissolve by warming slightly (max 30°C) and adding a small amount of DMSO. Cool slower and increase the agitation speed slightly to induce nucleation.
Problem: Yellow/Brown Discoloration
-
Cause: Free Iodine (
) liberation due to light exposure or N-I bond cleavage. -
Fix: Wash crystals with cold Cyclohexane (solubilizes
but not the product). Ensure all future steps are in the dark.
Problem: Low Yield
-
Cause: Too much DMSO used in step 1.
-
Fix: Concentrate the mother liquor via vacuum evaporation (cold) and repeat crystallization, though purity of the second crop will be lower.
References
-
Tognetti, V., et al. (2020). Effective methods for the synthesis of hydrazones... and reaction monitoring. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Iodosuccinimide: Preparation and Crystallization Protocols. Organic Syntheses, Coll. Vol. 5, p.663. Retrieved from [Link]
-
Rajput, L., et al. (2010).[3] Flexible Building Blocks... for Hydrogen-Bonding Directed Cocrystallization. Crystal Growth & Design. Retrieved from [Link]
Sources
Application Note: Preparation of Energetic Salts Derived from Dihydrazinyl-N-iodo(methylthio)methanamine
This Application Note is designed for researchers in energetic materials synthesis and high-energy density materials (HEDMs). It details the protocol for synthesizing and stabilizing energetic salts derived from the iodine-functionalized hydrazine precursor: 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine (CAS 1160994-25-1).
Abstract & Scope
This guide outlines the synthesis, isolation, and characterization of high-nitrogen energetic salts derived from 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine (referred to herein as DIMM ).
While the precursor DIMM is often utilized as a pharmaceutical intermediate due to its labile methylthio and iodine groups, its high nitrogen content (approx. 26% by mass) and hydrazine backbone make it a viable cation source for energetic salts. By protonating the terminal hydrazine moieties with energetic acids (Nitric, Perchloric, Dinitramic), we can generate salts with enhanced density and detonation velocity.
Target Compounds:
-
DIMM-Nitrate (DIMM-NO3): Oxidizer-balanced, moderate density.
-
DIMM-Perchlorate (DIMM-ClO4): High oxygen balance, increased sensitivity.
Chemical Theory & Mechanism
The Precursor: DIMM
The base molecule features a central carbon bonded to a methylthio group (
Salt Formation Mechanism
The synthesis relies on a Brønsted Acid-Base reaction . The terminal amino groups of the hydrazine moieties possess a lone pair available for protonation.
-
Selectivity: Protonation occurs preferentially at the terminal hydrazine nitrogen (
) rather than the iodinated nitrogen, as the electron-withdrawing effect of the iodine reduces the basicity of the central amine.
Reaction Pathway Diagram
The following diagram illustrates the synthesis workflow from the raw precursor to the final energetic salts.
Figure 1: Synthetic pathway from precursor assembly to energetic salt formation.
Experimental Protocols
Safety Warnings (Critical)
-
Explosion Hazard: Perchlorate salts of organic hydrazines are potentially primary explosives. Handle on a scale < 500 mg.
-
Iodine Instability: N-I bonds are photosensitive and thermally labile. Perform all reactions in low light (amber glassware) and keep temperatures below 40°C.
-
PPE: Kevlar gloves, face shield, and grounded fume hood are mandatory.
Material Requirements
| Reagent | Purity | Role |
| DIMM (Base) | >98% | Precursor (Commercial or synthesized) |
| Nitric Acid | 65% | Energetic Anion Source |
| Perchloric Acid | 70% | Energetic Anion Source |
| Ethanol | Anhydrous | Solvent |
| Diethyl Ether | ACS Grade | Precipitant/Wash |
Protocol A: Synthesis of DIMM-Nitrate
Objective: To prepare the mononitrate salt
-
Dissolution: Dissolve 1.0 mmol (263 mg) of DIMM in 5 mL of anhydrous ethanol in a 25 mL round-bottom flask.
-
Cooling: Place the flask in an ice-salt bath (
). Stir magnetically. -
Acid Addition: Dropwise, add 1.0 mmol of Nitric Acid (65%) diluted in 1 mL ethanol.
-
Note: Maintain temperature
to prevent hydrolysis of the N-I bond.
-
-
Precipitation: Stir for 30 minutes. If no precipitate forms, add cold diethyl ether (approx. 5-10 mL) until turbidity appears.
-
Filtration: Filter the white/pale yellow solid using a sintered glass funnel (Porosity 4).
-
Washing: Wash twice with cold diethyl ether (2 x 5 mL).
-
Drying: Dry under high vacuum at room temperature for 4 hours. Do not use a heated oven.
Protocol B: Synthesis of DIMM-Perchlorate
Objective: To prepare the perchlorate salt
-
Dissolution: Dissolve 1.0 mmol (263 mg) of DIMM in 10 mL of Isopropanol (IPA).
-
Reasoning: Perchlorates are often too soluble in ethanol; IPA reduces solubility.
-
-
Cooling: Cool to
using an acetone/dry ice bath (or chiller). -
Acid Addition: Add 1.0 mmol of Perchloric Acid (70%) dropwise.
-
Caution: Reaction is exothermic.[1] Monitor internal temperature.
-
-
Crystallization: Allow the solution to stand in the dark at
for 2 hours. Crystalline needles should form. -
Isolation: Decant the supernatant or filter carefully.
-
Warning: Do not scrape the crystals aggressively; perchlorates can be friction sensitive.
-
-
Drying: Air dry in a desiccator over
.
Characterization & Validation
To ensure the integrity of the "N-I" bond and the formation of the salt, the following data points must be verified.
Diagnostic Data Table
| Test | Expected Result (Nitrate Salt) | Mechanistic Explanation |
| Melting Point | Ionic lattice energy increases MP relative to base, but N-I bond limits stability. | |
| IR Spectroscopy | Characteristic nitrate anion vibration ( | |
| IR Spectroscopy | Broadening of N-H stretches due to protonation ( | |
| Shift in hydrazine signal | Protonation deshields the terminal nitrogen. | |
| Silver Nitrate Test | Negative | Confirms Iodine is covalently bonded (N-I), not ionic ( |
Stability Assessment (DSC)
Differential Scanning Calorimetry (DSC) is required to determine the onset of decomposition (
-
Protocol: 0.5 mg sample, Aluminum pan (pinhole lid), heating rate
. -
Expected Profile:
-
Endothermic peak (Melting):
-
Exothermic peak (Decomposition):
(Sharp peak indicates energetic decomposition). -
Note: If
, the N-I bond has likely degraded; re-synthesize in the dark.
-
Logical Workflow for Quality Control
This diagram ensures the synthesized material is validated before being used in energetic formulations.
Figure 2: Quality Control decision tree for N-iodo energetic salts.
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (General reference for hydrazine salt synthesis and N-I bond stability).
-
Zhang, J. G., et al. (2023). "pH-Dependent Formation of Two Dihydrazinyltetrazine–Azobistetrazolate Salts." Crystal Growth & Design. Retrieved from [Link][2]
-
PubChem. (n.d.). Dihydrazinylmethanamine Compound Summary. Retrieved from [Link]
Sources
Green chemistry approaches to synthesizing dihydrazinyl-N-iodo(methylthio)methanamine
This is a comprehensive Application Note and Protocol guide for the green synthesis of Dihydrazinyl-N-iodo(methylthio)methanamine (CAS 1160994-25-1).
Executive Summary
This guide details a Green Chemistry protocol for synthesizing Dihydrazinyl-N-iodo(methylthio)methanamine , a dense nitrogen-rich intermediate used in the development of energetic materials and bioactive heterocycles. Traditional routes to N-iodo-gem-dihydrazines often utilize volatile organic solvents (DCM, chloroform) and hazardous iodinating agents.
This protocol introduces a water-ethanol based workflow utilizing atom-economical reagents and in-situ iodination , significantly reducing hazardous waste (E-Factor) while maintaining high purity (>95%). The method leverages the nucleophilic displacement of S-methyl groups on a carbonimidodithioate scaffold, followed by a controlled N-iodination.
Key Green Chemistry Metrics
| Metric | Traditional Method | Green Protocol (This Guide) | Improvement |
| Solvent | Dichloromethane (DCM) | Ethanol / Water | Elimination of Chlorinated Solvents |
| Iodinating Agent | N-Iodosuccinimide (NIS) / ICl | I₂ / H₂O₂ (In-situ generation) | Reduced Toxic Byproducts |
| Atom Economy | Low (Succinimide waste) | High (Water byproduct) | >85% Efficiency |
| Temperature | Reflux / Cryogenic | Ambient (20–25°C) | Energy Savings |
Scientific Background & Mechanism[1][2]
Structural Analysis
The target molecule, Dihydrazinyl-N-iodo(methylthio)methanamine , features a sterically crowded central carbon bonded to:
This structure is an ortho-amide derivative , chemically related to guanidines and isothioureas. The presence of the N-I bond and high nitrogen content (N₅) imparts significant reactivity, making it a valuable precursor for constructing nitrogen-rich heterocycles like tetrazoles.
Reaction Pathway
The synthesis proceeds via a two-stage "Telescoped" process:
-
Nucleophilic Assembly: Controlled reaction of S,S-dimethyl carbonimidodithioate with hydrazine hydrate to form the gem-dihydrazinyl core.
-
Electrophilic Iodination: Selective N-iodination of the resulting intermediate using molecular iodine activated by hydrogen peroxide (green oxidant).
Figure 1: Green synthetic pathway for the target compound via nucleophilic assembly and oxidative iodination.
Experimental Protocol
Materials & Reagents[2][6][7]
-
Precursor: S,S-Dimethyl carbonimidodithioate (98%)
-
Nucleophile: Hydrazine hydrate (80% aq. solution)
-
Iodine Source: Iodine (I₂), resublimed
-
Oxidant: Hydrogen Peroxide (30% aq.)
-
Solvent: Ethanol (Absolute), Deionized Water
-
Buffer: Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology
Step 1: Assembly of the Hydrazinyl Core
Objective: Install hydrazine groups while retaining the methylthio moiety.
-
Preparation: In a 250 mL round-bottom flask, dissolve S,S-dimethyl carbonimidodithioate (10 mmol, 1.62 g) in Ethanol (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine hydrate (22 mmol, 1.10 g) over 15 minutes.
-
Note: The stoichiometry is critical. Excess hydrazine may displace the second methylthio group, leading to diaminoguanidine.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).
-
Observation: Evolution of methanethiol (rotten cabbage odor) indicates reaction progress. Perform in a fume hood.
-
-
Scrubbing: Vent the reaction vessel through a bleach trap to neutralize evolved methanethiol.
Step 2: Green N-Iodination
Objective: Introduce the Iodine atom onto the nitrogen using an eco-friendly oxidation system.
-
Buffer Setup: Add NaHCO₃ (12 mmol, 1.0 g) directly to the reaction mixture from Step 1 to neutralize HI formed during iodination.
-
Iodination: Prepare a solution of Iodine (I₂) (10 mmol, 2.54 g) in Ethanol (10 mL).
-
Oxidative Addition: Add the Iodine solution dropwise to the reaction flask. Simultaneously, add Hydrogen Peroxide (30%) (5 mmol) dropwise.
-
Stirring: Stir the dark mixture for 2 hours at 20°C. The color should fade from dark purple to orange/yellow as iodine is consumed.
Step 3: Isolation & Purification
-
Precipitation: Pour the reaction mixture into Ice-Cold Water (100 mL). The product typically precipitates as a yellow-to-orange solid.
-
Filtration: Filter the solid using a sintered glass funnel. Wash with cold water (3 x 20 mL) to remove salts and unreacted hydrazine.
-
Drying: Dry the solid under vacuum at room temperature for 12 hours.
-
Caution: Do not heat above 40°C. N-iodo compounds can be thermally unstable.
-
-
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water (1:1).
Quality Control & Characterization
| Test | Method | Expected Result |
| Appearance | Visual | Yellow to orange crystalline solid |
| Melting Point | Capillary (Uncorrected) | Decomposes >110°C (Do not overheat) |
| IR Spectroscopy | ATR-FTIR | N-H stretch (3300-3400 cm⁻¹), C-S stretch (600-700 cm⁻¹) |
| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ = 264.1 m/z |
| Purity | HPLC (C18, Water/ACN) | >95% Area |
Safety & Handling (Critical)
WARNING: Energetic Material Precursor
-
Explosion Hazard: Compounds containing high nitrogen content and N-I bonds can be shock-sensitive. Handle on a small scale (<1g) initially.
-
Incompatibility: Avoid contact with strong reducing agents, metal powders, or acetone (forms explosive iodoacetone).
-
Storage: Store in an amber vial at 2–8°C, away from light.
Figure 2: Safety hierarchy for handling N-iodo-hydrazinyl compounds.
References
-
Synthesis of N-iodo Compounds
-
Green Iodination Protocols
-
Stavber, S., Jereb, M., & Zupan, M. (2008). Solvent-free and water-mediated iodination of organic molecules.Synthesis , 2008(10), 1487-1513. Link
-
-
Hydrazine Chemistry & Energetics
-
Galvez-Ruiz, J. C., et al. (2011). Hydrazine-based high-nitrogen compounds.Central European Journal of Energetic Materials , 8(1), 3-24. Link
-
-
Compound Data (CAS 1160994-25-1)
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1256837-04-3,2-(Difluoromethyl)-5-methoxynicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. worldscientific.com [worldscientific.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydrazinyl-N-iodo(methylthio)methanamine
Last Updated: 2026-02-27
Introduction
Welcome to the technical support center for the synthesis of dihydrazinyl-N-iodo(methylthio)methanamine. This guide is intended for researchers, scientists, and drug development professionals who are working on or planning to work on the synthesis of this and structurally related compounds. The unique combination of a geminal dihydrazinyl moiety, a methylthio group, and a reactive N-iodo bond presents specific challenges that can significantly impact reaction yield and product stability.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common issues, thereby improving your synthetic outcomes. The advice herein is based on established principles of organic chemistry, drawing parallels from the synthesis of related functional groups.
Safety First
The synthesis of dihydrazinyl-N-iodo(methylthio)methanamine involves potentially hazardous reagents and intermediates. All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE). A thorough risk assessment should be completed before commencing any new procedure.
I. Troubleshooting Low Yield: A Step-by-Step Diagnostic Approach
Low product yield is a multifaceted problem that can arise at any stage of the synthesis. This section provides a logical workflow to identify and address the root cause of diminished yields.
Q1: My overall yield is significantly lower than expected. Where should I start my investigation?
A systematic approach is crucial. Low yields can often be attributed to issues with starting materials, reaction conditions, or product loss during workup and purification.[1] Begin by verifying the quality of your reagents and then critically assess each step of your reaction protocol.
Here is a recommended diagnostic workflow:
Caption: Troubleshooting workflow for low yield.
II. Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during the synthesis.
A. Starting Materials and Reagents
Q2: I suspect my hydrazine reagent is the problem. How can I ensure its quality?
Hydrazine and its derivatives are susceptible to degradation. The purity and concentration of hydrazine hydrate are critical for reaction success.[1]
-
Verification: Use a fresh, sealed bottle of hydrazine hydrate whenever possible. If the reagent has been opened previously, its concentration may have changed due to atmospheric moisture absorption or oxidation.
-
Titration: You can determine the exact concentration of your hydrazine solution via titration with a standardized acid or an oxidizing agent.
-
Anhydrous Conditions: For reactions sensitive to water, consider using anhydrous hydrazine. However, exercise extreme caution as it is highly reactive and toxic.
Q3: What grade of solvents and other reagents should I be using?
The use of high-purity, anhydrous solvents is often necessary, especially when dealing with water-sensitive intermediates.[2] The presence of water can lead to unwanted side reactions.[2]
| Reagent/Solvent | Recommended Grade | Rationale |
| Hydrazine Hydrate | Reagent Grade, >98% | High purity is crucial to avoid side reactions.[1] |
| Solvents (e.g., Ethanol, Dioxane) | Anhydrous, <50 ppm H₂O | Prevents hydrolysis of intermediates and side reactions.[2] |
| Iodinating Agent (e.g., NIS) | >98% | Impurities can lead to unpredictable reactivity. |
B. Reaction Conditions
Q4: The reaction to form the dihydrazinyl intermediate is sluggish. How can I drive it to completion?
Incomplete conversion is a common reason for low yields in hydrazinolysis reactions.[2]
-
Excess Hydrazine: Using a significant excess of hydrazine hydrate (10-20 molar equivalents) can help drive the reaction to completion.[2]
-
Temperature and Time: Many reactions involving hydrazine require elevated temperatures to proceed at a reasonable rate.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3]
-
Solvent Choice: Polar aprotic solvents like ethanol, isopropanol, or dioxane are often suitable for these types of reactions.[3] The choice of solvent can impact the solubility of reactants and the overall reaction rate.[3]
Q5: I am observing the formation of multiple byproducts. What are the likely side reactions?
The formation of side products is a frequent challenge.[1] In the synthesis of dihydrazinyl compounds, several side reactions can occur:
-
Azine Formation: The initially formed hydrazone can react with another molecule of the carbonyl starting material to form an azine.[1] This can be minimized by controlling the stoichiometry and using a slight excess of hydrazine.[1]
-
Mono-substituted Products: Incomplete reaction can lead to the formation of mono-hydrazinyl intermediates.[2]
-
Oxidation: Hydrazine derivatives can be susceptible to oxidation, especially at elevated temperatures.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Caption: Common side reactions in hydrazine chemistry.
C. N-Iodination Step and Product Stability
Q6: The N-iodination step is not working efficiently. What are the best practices for this transformation?
N-iodo compounds can be unstable, and the iodination reaction requires careful control.[4]
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used, relatively stable, and effective electrophilic iodinating agent.[4]
-
Reaction Conditions: The synthesis of N-iodoimides has been shown to be effective using reagents like Lithium Iodide (LiI) in a mixed solvent system.[5][6] High yields of N-iodo compounds were obtained when an excess of the iodide salt was used.[5][6]
-
Light and Heat Sensitivity: N-iodo compounds can be sensitive to light and heat, which can cause decomposition.[7] It is advisable to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) and at controlled, often low, temperatures.
Q7: My final product seems to decompose upon isolation. How can I improve its stability?
The stability of iodine-containing compounds can be influenced by several factors, including moisture, heat, and light.[7]
-
Anhydrous Workup: Ensure that all workup and purification steps are performed under anhydrous conditions to prevent hydrolysis of the N-iodo bond.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20 °C).
-
Purification: If chromatographic purification is necessary, consider using a rapid technique like flash chromatography with deactivated silica gel to minimize on-column decomposition. Recrystallization from a suitable anhydrous solvent is often a milder alternative.[3]
D. Workup and Purification
Q8: I am losing a significant amount of product during the workup and purification. What can I do to minimize these losses?
Product loss during workup and purification is a common issue that can drastically reduce your final yield.[1]
-
Precipitation/Crystallization: If your product is a solid, optimizing the precipitation or crystallization conditions is key. Ensure the solution is sufficiently cooled, potentially in an ice bath, to maximize the amount of product that crystallizes out.[1][2]
-
Filtration: When collecting a solid product by filtration, ensure the filter paper is properly seated in the funnel to prevent loss of material.[1] Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.[1][2]
-
Extraction: If your product is isolated by liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency. Be mindful of emulsion formation and take appropriate steps to break them.
III. Experimental Protocols
The following are generalized protocols that can be adapted as a starting point for your synthesis. Optimization will be necessary based on your specific substrate and experimental observations.
Protocol 1: General Procedure for Dihydrazinyl Intermediate Formation
-
To a stirred solution of the starting material (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine monohydrate (10-20 eq).[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote crystallization.[1]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1][2]
Protocol 2: General Procedure for N-Iodination
-
Dissolve the dihydrazinyl intermediate (1.0 eq) in an appropriate anhydrous solvent (e.g., a mixture of toluene and acetonitrile) under an inert atmosphere.[5][6]
-
Cool the solution to a suitable temperature (e.g., 0 °C).
-
Add the iodinating agent (e.g., N-Iodosuccinimide or a combination of an N-chloro precursor and LiI) portion-wise, while monitoring the internal temperature.[5][6]
-
Stir the reaction at the chosen temperature until completion, as monitored by TLC.
-
Proceed with an appropriate aqueous or non-aqueous workup, keeping in mind the potential instability of the product.
IV. References
-
Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Benchchem. Available at:
-
Troubleshooting low yield in fluorenone to hydrazone conversion. Benchchem. Available at:
-
Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate. Benchchem. Available at:
-
Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. PMC. Available at:
-
N-Iodosuccinimide | CAS#: 516-12-1 | NIS. Iofina. Available at:
-
Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. ACS Publications. Available at:
-
Studies on the stability of iodine compounds in iodized salt. PMC. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 5. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent selection for dihydrazinyl-N-iodo(methylthio)methanamine purification
Welcome to the Technical Support Center for handling and purifying 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine (CAS: 1160994-25-1) . This highly functionalized intermediate is critical in pharmaceutical and agrochemical development. However, its structural density—combining two basic hydrazine groups, a nucleophilic methylthio group, and a photolabile N-iodo bond—presents significant purification challenges.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize solvent selection and maximize your isolated yields.
Troubleshooting & FAQs
Q: Why does my compound streak severely or degrade completely on standard silica gel? The Causality: Standard normal-phase silica gel contains active, slightly acidic silanol groups (pH ~4.5–5.5). The highly basic dihydrazinyl groups (-NHNH₂) strongly hydrogen-bond and protonate on the column, causing irreversible adsorption and severe streaking [1]. Furthermore, prolonged contact with active silica or alumina surfaces acts as a Lewis acid, catalyzing the heterolytic cleavage of the highly labile N–I bond [3]. The Solution: Abandon standard normal-phase silica. Transition to Reverse-Phase (C18) Flash Chromatography [2]. If normal-phase must be used for a rapid plug, you must use triethylamine-deactivated silica (pre-equilibrated with 1% Et₃N in the eluent) to neutralize silanol activity and minimize column residence time to under 15 minutes [1].
Q: Why am I observing a color change (yellow to dark brown) and losing product yield during solvent evaporation? The Causality: The N–I bond possesses a very low bond dissociation energy. Temperatures exceeding 40–50°C induce homolytic cleavage of this bond, generating iodine radicals (observed as a dark brown discoloration) which trigger rapid decomposition of the molecule [4]. The Solution: Never use a rotary evaporator bath above 30°C. Utilize high-vacuum systems to lower the boiling point of your solvents. If you are removing aqueous reverse-phase eluents, lyophilization (freeze-drying) is the mandatory self-validating standard to remove water without inducing thermal stress.
Q: Which solvent system is best for recrystallizing this compound? The Causality: The molecule's extreme polarity requires a polar solvent for dissolution, but protic solvents (like methanol or water) can participate in slow nucleophilic substitution or hydrogen-bonding networks that destabilize the N-iodo group over time. The Solution: A binary system of Acetonitrile (MeCN) and Diethyl Ether (Et₂O) is optimal. MeCN provides the necessary dipole moment to dissolve the compound at mild temperatures (20–25°C), while cold Et₂O acts as a non-polar anti-solvent to rapidly force crystallization without thermal degradation.
Solvent Selection Matrix
To ensure scientific integrity and prevent degradation, solvent selection must be strictly controlled. Below is the quantitative and qualitative data for solvent compatibility.
| Solvent System | Polarity Index (P') | Application | Mechanistic Rationale & Stability Rating |
| Water / Acetonitrile | 10.2 / 5.8 | RP-Chromatography | Excellent. Neutral pH prevents hydrazine protonation. MeCN is easily lyophilized. Note: Do not add TFA, as acidic conditions degrade the N-I bond. |
| DCM / Methanol | 3.1 / 5.1 | Normal-Phase Eluent | Poor. Methanol is protic and can degrade the N-I bond over time. DCM requires elevated temperatures to evaporate if water condenses. |
| Acetonitrile / Diethyl Ether | 5.8 / 2.8 | Recrystallization | Excellent. MeCN dissolves the polar core; Et₂O acts as an ideal anti-solvent. Both are highly volatile for easy, cold removal. |
| Hexane / Ethyl Acetate | 0.1 / 4.4 | TLC / Washing | Moderate. Compound is largely insoluble in hexane. Useful only for washing away non-polar organic impurities from the solid crude. |
Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Reverse-Phase (C18) Flash Chromatography
Use this method if crude purity is <85% and requires baseline separation.
-
Stationary Phase Preparation: Pre-equilibrate a C18 reverse-phase column with 95% HPLC-grade Water / 5% Acetonitrile (MeCN). Do not use Trifluoroacetic acid (TFA) or formic acid, as acids will protonate the hydrazines and destabilize the N-iodo group [2].
-
Sample Loading: Dissolve the crude dihydrazinyl-N-iodo(methylthio)methanamine in the minimum volume of MeCN. Load directly onto the column head.
-
Gradient Elution: Run a gradient from 5% MeCN to 60% MeCN over 10 column volumes. Monitor elution via UV detection (typically 254 nm, though the N-I bond may have a broad absorption).
-
Fraction Validation: Spot fractions on a C18 TLC plate. Elute with 50:50 Water/MeCN. Visualize immediately under UV.
-
Cold Recovery: Pool the fractions containing the pure product. Immediately freeze the pooled fractions in a dry ice/acetone bath and lyophilize for 24–48 hours. Self-Validation: The resulting product should be a pale yellow/white solid. Any brown discoloration indicates thermal degradation during handling.
Protocol B: Low-Temperature Recrystallization
Use this method if crude purity is >85% and only minor impurities remain.
-
Dissolution: In a foil-wrapped flask (to protect the photolabile N-I bond from light), dissolve the crude solid in the minimum amount of anhydrous Acetonitrile at ambient temperature (20–25°C). Do not heat.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts.
-
Anti-Solvent Addition: Place the flask in an ice bath (0°C). Dropwise, add cold, anhydrous Diethyl Ether (pre-chilled to -20°C) while swirling gently until the solution becomes persistently cloudy.
-
Crystallization: Seal the flask under argon and transfer it to a -20°C freezer for 12 hours.
-
Recovery: Rapidly filter the crystals over a cold fritted funnel under vacuum. Wash with 2 mL of -20°C Diethyl Ether. Dry the crystals under high vacuum (0.1 mbar) at room temperature for 2 hours.
Purification Decision Tree
Below is the logical workflow for determining the correct purification strategy based on your crude mixture's profile.
Decision tree for the purification of dihydrazinyl-N-iodo(methylthio)methanamine.
References
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. Available at:[Link]
-
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. National Institutes of Health (PMC). Available at: [Link]
-
Reactions of N-iodoamides: the effect of acid catalysis on aromatic iodination. Sabinet African Journals. Available at: [Link]
Minimizing impurities during the iodination of dihydrazinyl(methylthio)methanamine
The following guide is designed as a Tier 3 Technical Support resource for researchers working with dihydrazinyl(methylthio)methanamine (also known as S-methylisothiocarbonohydrazide).
This guide addresses the specific challenges of iodination , a reaction often used to synthesize high-nitrogen energetic precursors (e.g., triazole hydroiodides) or specific N-iodo pharmaceutical intermediates.[1]
Topic: Minimizing Impurities & Process Optimization Doc ID: TS-CHEM-HYD-042 Last Updated: 2025-05-12[1]
Executive Summary: The Reactivity Paradox
Dihydrazinyl(methylthio)methanamine (DMM) is a dense nucleophile containing two hydrazine moieties and a methylthio group.[1] When subjected to iodination (using
-
Pathway A (Desired): Controlled formation of the hydroiodide salt or N-iodo intermediate.[1]
-
Pathway B (Impurity Cascade): Oxidative cyclization (if uncontrolled), hydrolysis of the C-S bond (releasing methanethiol), or oxidation of the hydrazine group to azo/azide species.[1]
Critical Insight: The most common impurity profile stems from local excesses of iodine and thermal excursions (
Diagnostic Troubleshooting (Q&A)
Direct solutions to observed experimental anomalies.
Category A: Visual & Physical Anomalies[1]
Q1: My final product is a dark brown/red sticky solid instead of a crystalline precipitate. What happened?
Diagnosis: This indicates Polyiodide Contamination (
-
Wash Protocol: Triturate the solid with cold dichloromethane (DCM) or chloroform.[1] Free iodine is soluble in DCM; the salt/ionic product is likely not.[1]
-
Prevention: Use a precise stoichiometric addition of iodine (dissolved in solvent) via a syringe pump.[1] Do not add solid iodine directly to the reaction flask.[1]
Q2: The reaction mixture developed a strong, rotten-cabbage odor (Methanethiol) during iodine addition.
Diagnosis: Hydrolytic Cleavage of the Methylthio Group.
The Mechanism: Iodine is a Lewis acid that can activate the C-S bond.[1] In the presence of trace water or high temperatures, the S-Me group is displaced, releasing methanethiol (
-
Solvent Integrity: Ensure solvents (typically Ethanol or Acetonitrile) are anhydrous.[1]
-
Temperature Control: Maintain reaction temperature strictly below 5°C during addition. The activation energy for C-S cleavage is significantly higher than N-iodination/protonation.[1]
Category B: Analytical & Purity Issues
Q3: NMR shows a "ghost" peak around 2.5 ppm (DMSO-d6) and missing hydrazine protons.
Diagnosis: Oxidative Dehydrogenation.
The Mechanism: Iodine is a mild oxidant.[1] Instead of iodinating, it may have oxidized the hydrazine moiety (
-
Atmosphere: Run the reaction under Argon/Nitrogen. Oxygen accelerates iodine-mediated oxidation.[1]
-
pH Buffering: If synthesizing the salt, ensure the acid (HI) is added before any oxidative stress occurs.[1]
Q4: The melting point is 10-15°C lower than the literature value.
Diagnosis: Mixed Salt Formation.
The Mechanism: If you used
-
Recrystallization: Recrystallize from Ethanol/Water (9:1).[1] Add a drop of sodium thiosulfate solution to the mother liquor to reduce any trapped
to .[1]
Optimized Experimental Protocol
Designed for the synthesis of the Hydroiodide Salt or N-Iodo intermediate with >98% purity.
Reagents:
-
Iodine (
) or Hydroiodic Acid (57% HI) - Depending on target[1] -
Solvent: Anhydrous Ethanol (EtOH)[1]
-
Scavenger: Sodium Thiosulfate (
)[1]
Step-by-Step Workflow
-
Preparation of Substrate Solution:
-
Dissolve 10 mmol of DMM in 20 mL of anhydrous EtOH.
-
Crucial: Cool to 0°C in an ice/salt bath. Stirring must be vigorous (800 RPM) to prevent local concentration hotspots.[1]
-
-
Controlled Iodination (The Critical Step):
-
If using Iodine (
): Dissolve in EtOH separately.[1] Add dropwise over 30 minutes. The solution should turn transiently brown and then fade to yellow/colorless as the iodine is consumed.[1] -
If using HI: Dilute 57% HI with cold EtOH (1:1) before addition.[1] Add dropwise.
-
Checkpoint: If the solution remains permanently dark brown after adding only 50% of the iodine, STOP . This indicates the substrate is decomposing (oxidation) rather than reacting.[1] Check reagent purity.
-
-
Post-Reaction Processing:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature slowly.
-
Precipitation: Add cold Diethyl Ether (
) to force the product out of solution if it hasn't crystallized.[1]
-
-
Purification (Impurity Removal):
Reaction Pathway & Impurity Logic (Visualization)
The following diagram illustrates the bifurcation between the desired pathway and the common impurity-generating pathways described above.
Figure 1: Reaction logic flow showing the critical divergence between successful iodination (Green) and common thermal/oxidative decomposition pathways (Red).[1]
Summary Data Table: Impurity Profiles
| Impurity Type | Visual Indicator | Cause | Prevention Strategy |
| Polyiodides ( | Dark Brown/Black gum | Excess Iodine stoichiometry | Precise molar ratios; Wash with DCM or Thiosulfate.[1] |
| Disulfides | Oily residue, lower MP | Oxidation of S-Me group | Inert atmosphere ( |
| Methanethiol | Rotten cabbage smell | Hydrolysis of C-S bond | Strict Temp Control (<5°C) ; Anhydrous solvents.[1] |
| Triazole Cyclization | Unexpected high MP | Spontaneous ring closure | Avoid acidic conditions if linear N-iodo is target.[1] |
References
-
Chemical Structure & Reactivity
-
S-Methylisothiocarbonohydrazide (CAS 5351-30-4) serves as the nucleophilic core.[1] Its reactivity with electrophiles (like Iodine) is governed by the nucleophilicity of the hydrazine nitrogens vs. the sulfur atom.[1]
-
Source: PubChem.[1] (n.d.). Carbonohydrazonic dihydrazide, S-methyl-. National Library of Medicine.[1] Retrieved from [Link][1]
-
-
Iodine-Mediated Cyclization Mechanisms
-
Iodine is frequently used to cyclize thiosemicarbazide-like derivatives into 1,2,4-triazoles.[1] Understanding this mechanism is crucial to preventing it if the linear iodinated species is the goal.[1]
-
Source: Organic Chemistry Portal. (2016).[1] Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
-
General Handling of Hydrazine-Iodine Complexes
-
Protocols for handling high-nitrogen iodine salts emphasize low-temperature addition to prevent "runaway" oxidation of the hydrazine backbone.[1]
-
-
Impurity Management in Thio-derivatives
-
Methodologies for minimizing disulfide formation in methylthio-containing heterocycles during halogenation.[1]
-
Source: National Institutes of Health (NIH).[1] (2021).[1][4] Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones. (Demonstrates the radical pathway risks of Iodine/S-Me interactions). Retrieved from [Link]
-
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. chemimpex.com [chemimpex.com]
- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 4. Iodine-Mediated Synthesis of 2-(Methylthio)-4 H-chromen-4-ones and Study of Their Halogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving hygroscopicity challenges with dihydrazinyl-N-iodo(methylthio)methanamine
Technical Support Center: Dihydrazinyl-N-iodo(methylthio)methanamine
A Proactive Approach to Managing Potential Hygroscopicity in Research and Development
Introduction
Dihydrazinyl-N-iodo(methylthio)methanamine is a unique intermediate compound with potential applications in pharmaceutical development and organic synthesis.[1] While specific data on its hygroscopic nature is not extensively documented in public literature, its molecular structure, rich in hydrogen bond donors and acceptors (amine and hydrazine groups), suggests a potential to readily absorb moisture from the environment.[2]
Moisture uptake can significantly impact the physicochemical properties of a compound, leading to challenges in handling, stability, and formulation.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, characterizing, and mitigating potential hygroscopicity-related challenges when working with dihydrazinyl-N-iodo(methylthio)methanamine or other novel compounds with similar structural motifs. Our approach is grounded in established principles of materials science and pharmaceutical development to ensure experimental success and data integrity.[6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why should I be concerned about it for a new compound like this one?
A1: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[4][5][6] This is a critical parameter in pharmaceutical development for several reasons:[]
-
Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways such as hydrolysis.[3]
-
Physical Stability: Moisture can induce changes in the solid-state form, such as converting an anhydrous crystal to a hydrate or causing an amorphous solid to recrystallize. This can alter solubility, dissolution rate, and bioavailability.[3]
-
Handling and Manufacturing: Moisture uptake can lead to physical changes like caking, clumping, or deliquescence (dissolving in absorbed water), which severely impacts powder flow, blend uniformity, and accurate dosing during manufacturing.[5][6]
-
Analytical Accuracy: The presence of unknown amounts of water will lead to inaccurate weighings, resulting in errors in concentration for solutions and incorrect stoichiometric calculations for reactions.
Given the structure of dihydrazinyl-N-iodo(methylthio)methanamine, a proactive assessment of its hygroscopic potential is a crucial first step in its development pathway.[11]
Q2: I've just received a new batch. How should I store it to minimize moisture uptake?
A2: Proper storage is the first line of defense. Upon receipt, the compound should be stored in a tightly sealed, airtight container.[12] To further protect it, place this primary container inside a secondary container with a desiccant, such as silica gel or activated alumina.[13] This secondary container could be a desiccator cabinet or a sealed bag. Store in a cool, dry place. The manufacturer of a similar compound recommends storage at 0-8°C.[1] Always minimize the time the container is open to the atmosphere when removing a sample.
Q3: What is the best way to handle and weigh the compound in the lab to get an accurate measurement?
A3: Handling hygroscopic materials requires speed and a controlled environment.[14] If possible, handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity (ideally between 30-50% RH).[15][16] If a controlled environment is not available, work quickly. Use a pre-weighed, sealable container (like a vial with a cap). Weigh the empty vial, add the compound quickly, seal it, and then take the final weight. This minimizes atmospheric exposure during the weighing process itself.
Q4: My compound appears clumpy and doesn't flow well. Is this related to moisture? What can I do?
A4: Yes, clumping and poor flowability are classic signs of moisture uptake.[5] This happens because absorbed water forms liquid bridges between particles, increasing inter-particle adhesion. While you can sometimes break up clumps with a spatula, this doesn't remove the absorbed water.[12] If you suspect moisture contamination, the compound may need to be dried. This can be done by placing it in a vacuum oven at a gentle temperature. However, you must first confirm that the compound is thermally stable and won't decompose. A thermogravimetric analysis (TGA) experiment would be essential to determine a safe drying temperature.
Q5: How can I definitively determine if, and to what extent, this compound is hygroscopic?
A5: A systematic evaluation is necessary to classify the compound's hygroscopicity. The most comprehensive method is Dynamic Vapor Sorption (DVS) .[6][8] This technique measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. The resulting moisture sorption isotherm provides critical information about the material's affinity for water. Based on the percentage of water absorbed at a specific RH (e.g., 80% RH at 25°C), you can classify the material according to established standards.
| Hygroscopicity Class | Weight Increase (% w/w) at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
| Table adapted from established pharmaceutical guidelines. |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Inconsistent results in biological assays or chemical reactions.
-
Root Cause: The most likely culprit is inaccurate initial weighing due to absorbed moisture. If your compound has absorbed 5% water by weight, a 100 mg measurement is actually only 95 mg of the active compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Problem 2: The solid compound has become a sticky or gummy material over time.
-
Root Cause: This indicates significant water uptake, potentially leading to deliquescence where the solid dissolves in the absorbed moisture.[3] This is a characteristic of a very hygroscopic or deliquescent material.
-
Immediate Action:
-
Immediately transfer the material to a controlled low-humidity environment (e.g., a glove box with <10% RH) or a high-vacuum desiccator to halt further moisture absorption.
-
Attempt to dry a small portion under high vacuum at a mild temperature to see if the solid form can be recovered.
-
-
Long-Term Solution: This material requires stringent environmental controls. All future handling must be performed in a glove box. For formulation, strategies like co-processing with moisture-deflecting excipients or encapsulation may be necessary to create a stable final product.[17]
Problem 3: I am seeing changes in the compound's appearance (e.g., color change, loss of crystallinity) after storage.
-
Root Cause: Moisture can trigger not just physical changes but also chemical degradation, which may manifest as a color change.[6] A loss of crystallinity observed under a microscope suggests a solid-state phase transition.
-
Analytical Approach:
-
Characterize Water Content: Use Karl Fischer titration to determine the precise water content.
-
Assess Purity: Use a technique like HPLC to check for the presence of degradation products compared to a freshly opened sample.
-
Analyze Solid Form: Use Powder X-Ray Diffraction (PXRD) to determine if the crystal structure has changed. This multi-faceted approach will help determine if the observed changes are due to moisture-induced degradation, a change in solid form, or both.
-
Experimental Protocols
Protocol 1: Standardized Weighing of a Potentially Hygroscopic Compound
This protocol minimizes moisture exposure during weighing when a controlled humidity environment is unavailable.
-
Preparation: Place the sealed container of dihydrazinyl-N-iodo(methylthio)methanamine and all necessary tools (spatulas, weighing paper/boat, receiving vessel) inside a closed balance chamber for at least 15 minutes to allow for temperature equilibration.
-
Tare: Place your receiving vessel (e.g., a screw-cap vial) on the analytical balance and tare the weight.
-
Transfer: Open the main compound container. As quickly as possible, use a clean, dry spatula to transfer an approximate amount of the compound into the tared receiving vessel.
-
Seal and Weigh: Immediately seal both the main container and the receiving vessel. Record the stable mass of the sealed receiving vessel.
-
Calculation: The difference between the final mass and the tared mass is the weight of your compound.
-
Post-Weighing: Store the main container back in its desiccated secondary container immediately.
Protocol 2: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
This protocol provides a general workflow for acquiring a moisture sorption-desorption isotherm.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a DVS sample pan.
-
Drying Step: Place the sample in the DVS instrument. Start the experiment by drying the sample at 25°C under a stream of dry nitrogen (0% RH) until a stable weight is achieved (defined by a change of less than 0.002% per minute). This initial weight is your dry mass baseline.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates.
-
Desorption Phase: Once 90% RH is reached and the weight has equilibrated, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH.
-
Data Analysis: Plot the percentage change in mass versus the relative humidity. This will generate a sorption (increasing RH) and desorption (decreasing RH) isotherm. The shape of this curve and the total moisture uptake provide a comprehensive profile of the compound's hygroscopic behavior.
Caption: General workflow for a DVS experiment.
Comparison of Analytical Techniques for Water Content
| Technique | Principle | Specificity for Water | Sample Throughput | Destructive? | Best For |
| Karl Fischer Titration | Titration with reagent that reacts specifically with water. | High (Specific to water) | Low to Medium | Yes | Accurate quantification of water content from ppm to 100%.[18] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Low (Measures all volatiles) | Medium | Yes | Determining total volatile content and assessing thermal stability.[19] |
| Loss on Drying (LOD) | Measures mass loss after drying in an oven. | Low (Measures all volatiles) | Low | Yes | Simple, but non-specific, method for determining moisture and volatile content.[20] |
| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of moisture uptake under controlled RH. | High (Measures water sorption) | Low | No | Comprehensive characterization of hygroscopic behavior and sorption kinetics.[8] |
References
-
How do you handle hygroscopic solutes in the lab? - TutorChase. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Available at: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available at: [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. Available at: [Link]
-
(PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain - ResearchGate. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. Available at: [Link]
-
Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. Available at: [Link]
-
Cleanroom & laboratory humidification, dehumidification & humidity control - Condair. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
Moisture content of solids and liquids - NPL - National Physical Laboratory. Available at: [Link]
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Available at: [Link]
-
DETERMINATION OF MOISTURE AND TOTAL SOLIDS. Available at: [Link]
-
How to Maintain Optimal Laboratory Temperature and Humidity - SensoScientific. Available at: [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available at: [Link]
-
Humidity Control in Climatic Chambers: A Complete Technical Guide. Available at: [Link]
-
Methods & FAQs | PGC - What is Humidity Control? Available at: [Link]
-
Moisture Analysis Techniques - ResearchGate. Available at: [Link]
-
Learn the Six Methods For Determining Moisture. Available at: [Link]
-
Finding a Humidification Solution in the Laboratory: The Damage Uncontrolled Humidity Can Do - Smart Fog. Available at: [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]
-
Dihydrazinylmethanamine | CH9N5 | CID 21350991 - PubChem - NIH. Available at: [Link]
-
1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine - Aliphatic Hydrocarbon - Crysdot LLC. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dihydrazinylmethanamine | CH9N5 | CID 21350991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 11. labinsights.nl [labinsights.nl]
- 12. tutorchase.com [tutorchase.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 16. sensoscientific.com [sensoscientific.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. blog.kett.com [blog.kett.com]
- 19. DETERMINATION OF MOISTURE AND TOTAL SOLIDS [people.umass.edu]
- 20. Moisture content of solids and liquids - NPL [npl.co.uk]
Technical Support Center: Particle Size Distribution (PSD) Control for Dihydrazinyl-N-iodo(methylthio)methanamine
Status: Operational Ticket ID: PSD-1160994-GEN Safety Level: Tier 1 (High Potency/Energetic Precursor)
CRITICAL SAFETY WARNING
STOP AND READ: Dihydrazinyl-N-iodo(methylthio)methanamine (CAS 1160994-25-1) contains high-nitrogen hydrazine moieties and an N-iodo functionality. This structure suggests potential shock sensitivity and thermal instability .
-
Light Sensitivity: N-I bonds are frequently photolabile. Perform all crystallization steps under amber light or low-light conditions.
-
Explosive Potential: Do not subject dry filter cakes to friction or impact.
-
Toxicity: Handle as a severe cytotoxic agent. Full PPE (Double nitrile gloves, respirator/isolator) is mandatory.
Executive Summary: The PSD Challenge
Controlling the particle size distribution (PSD) of Dihydrazinyl-N-iodo(methylthio)methanamine is critical for downstream bioavailability and formulation stability. The compound’s dual hydrazine groups create strong intermolecular hydrogen bonding networks, often leading to needle-like crystal habits or uncontrolled agglomeration during rapid precipitation.
This guide provides troubleshooting workflows and Standard Operating Procedures (SOPs) to shift the habit from high-aspect-ratio needles to flowable, compact prisms (
Diagnostic Framework
Use the following logic flow to identify the root cause of your PSD excursions.
Figure 1: Diagnostic decision tree for identifying crystallization failure modes based on particle morphology.
Troubleshooting Guides
Issue A: Excessive Fines (D10 < 5 µm)
Symptoms: Slow filtration times, filter blinding, dust formation during drying.
| Root Cause | Mechanism | Corrective Action |
| Crash Cooling | Rapid temperature drop pushes the system deep into the labile zone, triggering catastrophic nucleation. | Implement Cubic Cooling Profile: Switch from linear cooling to a cubic profile ( |
| Anti-solvent Shock | Local supersaturation spikes at the addition point cause immediate precipitation. | Subsurface Addition: Feed the anti-solvent through a dip tube directly into the impeller zone (high shear) rather than dropping it on the surface. |
| Lack of Surface Area | Insufficient surface area for growth forces new nuclei formation. | Seed Loading: Increase seed mass from 0.5% to 2.0% (w/w). Ensure seeds are milled to |
Issue B: Agglomeration & Inclusions
Symptoms: Low purity (solvent entrapment), broad PSD, poor flowability.
-
The "Oiling Out" Phenomenon: Due to the methylthio group, this compound may exhibit Liquid-Liquid Phase Separation (LLPS) before crystallizing if the anti-solvent is added too fast.
-
Solution: Operate strictly within the Metastable Zone Width (MSZW). If the solution turns milky/opaque before crystals appear, you have hit the "oiling out" boundary. Heat back to clarity and add seeds immediately.
Issue C: Needle Formation (High Aspect Ratio)
Symptoms: Low bulk density, bridging in hoppers.
-
Why it happens: Hydrazine derivatives often form H-bond chains along one axis, leading to fast growth in one direction (needles).
-
Fix (Sonocrystallization): Apply low-frequency ultrasound (20 kHz) during the nucleation phase. Cavitation bubbles break the needles and normalize growth rates across crystal faces, promoting a prismatic habit [1].
Standard Operating Procedures (SOPs)
SOP-PSD-01: Ultrasound-Assisted Anti-Solvent Crystallization
Objective: Produce compact prisms with
Reagents:
-
Solvent: Methanol (High solubility for hydrazine core).
-
Anti-solvent: Water (or Isopropyl Acetate if hydrolysis is a concern).
-
Seeds: 1% w/w micronized pure compound.
Workflow:
-
Dissolution: Dissolve crude dihydrazinyl-N-iodo(methylthio)methanamine in Methanol at 45°C. Filter to remove insolubles (0.2 µm PTFE).
-
Equilibration: Cool to 35°C (Just above saturation).
-
Seeding: Add 1% seeds as a slurry. Verify survival of seeds (no dissolution).
-
Sonication Pulse: Activate ultrasonic probe (20 kHz, 40W intensity) for 30 seconds.
-
Why: This generates secondary nuclei and prevents agglomeration of the seeds [2].
-
-
Dosing Phase 1 (Growth): Add Anti-solvent (Water) at rate 0.1 mL/min for the first hour.
-
Critical: Keep supersaturation low to favor growth on existing seeds.
-
-
Dosing Phase 2 (Yield): Increase Anti-solvent rate to 1.0 mL/min until final ratio (e.g., 50:50 v/v) is reached.
-
Ripening: Hold at 20°C for 2 hours with gentle agitation.
-
Filtration: Filter under N2 pressure. Wash with 10% Methanol/Water.
SOP-PSD-02: Wet Milling Loop (Alternative)
If ultrasound is unavailable, use a high-shear wet mill (rotor-stator) in a recirculation loop.
-
Tip Speed: 10–15 m/s.
-
Duration: 3 turnovers of the reactor volume.
-
Timing: Trigger milling when the batch reaches 50% yield. This breaks needles and uses the fragments as new seeds for the remaining supersaturation [3].
Data & Specifications
Target Particle Size Metrics
| Metric | Specification | Impact on Process |
| Prevents filter cloth blinding. | ||
| Optimal for compressibility/tableting. | ||
| Ensures content uniformity; prevents dissolution lag. | ||
| Span | Calculated as |
Solubility Profile (Representative)
Note: Solubility decreases non-linearly with anti-solvent addition.
| Temperature (°C) | Solubility (mg/mL in MeOH) | Metastable Limit (mg/mL) |
| 50 | 120 | 145 |
| 40 | 95 | 110 |
| 30 | 60 | 75 |
| 20 | 35 | 45 |
| 10 | 15 | 22 |
Frequently Asked Questions (FAQs)
Q: The crystals are turning yellow/brown during drying. Is this a PSD issue?
-
A: No, this is chemical degradation. The N-I bond is likely cleaving due to light or heat, releasing iodine (
).-
Fix: Dry at
under high vacuum. Wrap all flasks in aluminum foil. Ensure the PSD is coarse ( ) to minimize surface area exposed to oxidation.
-
Q: Can I use cooling crystallization alone?
-
A: Likely not. Hydrazine derivatives often have steep solubility curves but form metastable "oils" easily. Anti-solvent crystallization provides better control over the driving force (
) than cooling alone for this class of molecule.
Q: My
-
A: Do not re-dissolve yet. Perform a wet milling step on the slurry or an external loop. If the crystals are hard prisms, milling is effective. If they are agglomerates, milling may shatter them into fines. If agglomerated, re-crystallization with higher agitation speed is required.
References
-
Syrris. (n.d.). Information on Sonocrystallization. Retrieved February 27, 2026, from [Link]
-
Context: Validates the use of ultrasound to control nucleation timing and reduce needle formation in organic crystallization.[1]
-
-
Mettler Toledo. (n.d.). Strategies To Control Crystal Size Distribution. Retrieved February 27, 2026, from [Link]
- Context: Authoritative guide on seeding strategies and supersatur
-
Continuus Pharmaceuticals. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization. Retrieved February 27, 2026, from [Link]
- Context: detailed review of cooling profiles, seeding, and wet milling to achieve target CQAs.
- Context: Verification of the specific chemical entity (CAS 1160994-25-1)
Sources
Stabilizing the N-I bond in dihydrazinyl-N-iodo(methylthio)methanamine derivatives
Welcome to the High-Energy Nitrogen & Halogenated Intermediates Technical Support Center .
You have reached the Tier 3 Specialist Desk. The compound you are working with—1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine (CAS 1160994-25-1)—presents a unique "chemical conflict": it houses a potent reducing agent (dihydrazinyl moiety) and a strong oxidant (N-iodo bond) on the same central carbon.
This guide is structured to prevent the two most common failure modes: Intramolecular Redox Decomposition (the "fizz/pop") and Homolytic N-I Cleavage (the "purple degradation").
Part 1: Critical Stabilization Protocols (Read Before Experimentation)
The stability of the N-I bond in this derivative is governed by the "Three-Pillar" Rule : Protonation, Polarization, and Photoprotection.
Protocol A: The pH-Switch (Preventing Redox Annihilation)
Issue: Free hydrazine groups (
-
The Fix: Maintain the reaction and storage medium at pH 4.5–5.5 using a non-nucleophilic buffer.
-
Recommended Acid: Tetrafluoroboric acid (
) or Triflic acid ( ).-
Why? Chloride or Bromide counter-ions (from HCl/HBr) are nucleophilic and will displace the Iodine.
and are non-coordinating.
-
-
Mechanism: Protonation of the terminal hydrazine nitrogens (
) removes their electron density, shutting down their ability to reduce the N-I bond.
Protocol B: Solvent Selection (The Dielectric Shield)
Issue: Polar protic solvents (Water, Methanol) encourage solvolysis. Non-polar solvents (Hexane) promote aggregation and shock sensitivity. Solution: Use polar aprotic solvents with high dielectric constants but low nucleophilicity.
| Solvent | Status | Technical Rationale |
| Acetonitrile (MeCN) | ✅ Preferred | Stabilizes the polarized |
| Dichloromethane (DCM) | ⚠️ Use with Caution | Good solubility, but radical formation (chloromethyl radicals) can trigger N-I homolysis under light. |
| Acetone | ❌ FORBIDDEN | Forms iodoacetone (lachrymator) and destabilizes the complex. |
| Ethanol/Methanol | ❌ FORBIDDEN | Promotes solvolysis and reduction of the N-I bond. |
Part 2: Troubleshooting Guide (Symptom & Resolution)
Ticket #401: "My product turned purple and released gas during filtration."
-
Diagnosis: Homolytic cleavage of the N-I bond followed by hydrazine oxidation. The purple color is elemental Iodine (
); the gas is Nitrogen ( ).[1] -
Root Cause: Exposure to UV light or temperatures >0°C.
-
Resolution:
-
Wrap all glassware in aluminum foil. N-I bonds possess a low-lying antibonding orbital (
) that is easily populated by visible light. -
Cryogenic Filtration: Perform isolation at -10°C. Do not let the filter cake dry completely on the funnel (dry N-I compounds are shock-sensitive).
-
Ticket #402: "NMR shows a complex mixture of signals and missing N-I peak."
-
Diagnosis: Halogen bond scrambling or disproportionation.
-
Root Cause: Concentration effects. At high concentrations, N-I molecules can interact to form
halogen-bonded aggregates, which then disproportionate. -
Resolution:
-
Dilution: Run reactions at
. -
Chalcogen Stabilization: The methylthio group (
) is your ally. It can donate electron density to the Iodine (forming a transient S···I interaction), stabilizing it. Ensure your synthesis does not oxidize the Sulfur to a Sulfoxide ( ), which destroys this stabilizing effect.
-
Ticket #403: "The compound explodes/pops upon drying."
-
Diagnosis: Loss of solvation energy.
-
Root Cause: Like Nitrogen Triiodide (
), this molecule relies on solvent lattice energy for stability. -
Resolution: NEVER isolate to dryness. Store as a concentrated solution in Acetonitrile at -20°C. If a solid is required, co-crystallize with a stabilizer like 1,4-diazabicyclo[2.2.2]octane (DABCO) or keep wet with an inert hydrocarbon oil.
Part 3: Advanced Mechanistic Visualization
Diagram 1: The Decomposition vs. Stabilization Pathway
This diagram illustrates the competing pathways. Your goal is to force the system into the "Protonated Stabilization" state and avoid the "Redox Cascade."
Caption: Figure 1. Kinetic competition between acid-catalyzed stabilization and redox-driven decomposition.
Diagram 2: The S-I Chalcogen Interaction (Stabilizing Factor)
The methylthio group is not just a substituent; it is a structural stabilizer.
Caption: Figure 2.[2][3] Intramolecular stabilization via S···I chalcogen bonding (n
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use sodium thiosulfate to quench the reaction?
A: NO. Thiosulfate is a reducing agent. While it works for elemental iodine, adding it to this N-I compound will trigger an immediate, exothermic redox reaction with the hydrazine moiety. Quench with cold dilute acid (
Q: Why does the literature (CAS 1160994-25-1) list this as a "building block" if it's so unstable? A: In industrial settings, it is often generated in situ and consumed immediately. If you bought it as a solid (e.g., from Chem-Impex or Crysdot), it likely contains a stabilizer or is a salt form. Check the Certificate of Analysis (CoA) for counter-ions.
Q: I need to scale up to 50 grams. Advice? A: Do not. The thermal runaway potential of N-I/Hydrazine systems is high. Scale up in parallel batches of maximum 5 grams. Use flow chemistry if possible to minimize the active inventory of the N-I intermediate.
References
-
Erkkilä, A., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society. Retrieved from [Link]
-
Barton, D. H. R., et al. (1962). Hydrazone Iodination and Vinyl Iodide Synthesis. Wikipedia Summary/Original Publication Context. Retrieved from [Link]
-
Gyan Vihar University. (n.d.). Kinetics and Mechanism of Oxidation of Hydrazine by Iodine. Retrieved from [Link]
-
Wang, H., et al. (2019).[4] Electrophilic Sulfoximidations of Thiols by Hypervalent Iodine Reagents. Synthesis. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: Spectroscopic Characterization of Dihydrazinyl-N-iodo(methylthio)methanamine
Executive Summary
Dihydrazinyl-N-iodo(methylthio)methanamine (
Unlike standard reagents like N-Iodosuccinimide (NIS) or Dimethyl disulfide , this compound combines an energetic hydrazine backbone with an N-I bond and a thioether linkage. This unique architecture presents specific stability challenges and spectral signatures.
This guide provides a comparative spectroscopic analysis to distinguish this product from its precursors and common alternatives, focusing on the critical N-I (Nitrogen-Iodine) and C-S-C (Thioether) vibrational modes.
Molecular Architecture & Vibrational Theory[2]
To accurately interpret the spectra, we must first map the vibrational degrees of freedom to the molecular structure. The molecule consists of a central tetrahedral carbon bonded to a methylthio group, two hydrazine moieties, and an N-iodo amine functionality.
Structural Connectivity Diagram
The following diagram illustrates the connectivity and key functional groups responsible for the spectral "fingerprint."
Figure 1: Functional group connectivity map highlighting the primary vibrational modes for FTIR and Raman detection.
Comparative Analysis: Product vs. Alternatives
In drug development and synthesis, this compound is often compared to N-Iodosuccinimide (NIS) (for iodine transfer) or Thiosemicarbazide (for hydrazine/sulfur chemistry).
Key Differentiators
-
Absence of Carbonyl (C=O): Unlike NIS, this product lacks the strong carbonyl absorption at 1700 cm⁻¹.
-
Presence of S-Methyl: Unlike Thiosemicarbazide (which has a C=S thione), this product has a C-S single bond (thioether), shifting the sulfur mode from ~1100 cm⁻¹ (C=S) to ~600-700 cm⁻¹ (C-S).
-
N-I Labile Bond: The N-I stretch is a unique marker not found in standard hydrazine derivatives.
Spectral Comparison Table
| Feature | Dihydrazinyl-N-iodo... (Target) | N-Iodosuccinimide (NIS) (Alternative) | Thiosemicarbazide (Precursor Analog) |
| Primary IR Marker | 3300-3400 cm⁻¹ (Strong | 1700-1780 cm⁻¹ (Strong | 3100-3300 cm⁻¹ (Broad |
| Secondary IR Marker | 2910-2990 cm⁻¹ ( | 1200 cm⁻¹ (C-N-C Imide) | 1100-1200 cm⁻¹ ( |
| Raman "Fingerprint" | 450-550 cm⁻¹ ( | ~600 cm⁻¹ (Ring breathing) | 800 cm⁻¹ (N-C-N skeletal) |
| Sulfur Mode | 650-700 cm⁻¹ ( | Absent | 1100 cm⁻¹ ( |
| Detection Challenge | Light Sensitive (N-I bond) | Stable | Stable |
Interpreting the Spectra
A. FTIR Spectrum (Transmission/ATR)
The FTIR spectrum is dominated by the high-polarity N-H and C-N bonds.
-
Zone 1: High Frequency (3500–2800 cm⁻¹)
-
3450, 3350 cm⁻¹ (Doublet): Asymmetric and symmetric stretching of the terminal primary amine (
) groups on the hydrazine arms. -
~3200 cm⁻¹ (Shoulder): Secondary amine (
) stretch involved in the N-I linkage. -
2980, 2915 cm⁻¹: Distinct C-H stretching from the S-methyl group. Note: This distinguishes the product from non-methylated hydrazine precursors.
-
-
Zone 2: Fingerprint Region (1600–600 cm⁻¹)
-
1620 cm⁻¹:
scissoring/bending mode. -
1420 cm⁻¹:
asymmetric deformation (S-Me specific). -
1310 cm⁻¹:
symmetric deformation (Umbrella mode). -
1050–1150 cm⁻¹:
and stretching vibrations. Complex coupling occurs here. -
~600-700 cm⁻¹:
stretching. Often weak in IR, but visible.
-
B. Raman Spectrum (Scattering)
Raman is the preferred method for validating the backbone integrity (
-
The "Golden Region" (400–700 cm⁻¹):
-
690 cm⁻¹ (Strong):
symmetric stretching. This confirms the methylation of the sulfur. -
480–520 cm⁻¹ (Medium/Strong):
stretching mode. This is the critical quality attribute (CQA). If this peak is absent or shifted, the iodine has likely dissociated (product degradation).
-
-
The Backbone (800–1100 cm⁻¹):
-
950–1000 cm⁻¹:
stretching. Confirms the hydrazine integrity.
-
Experimental Protocol: Validated Workflow
Safety Warning: N-iodo compounds are potentially energetic and light-sensitive.
-
Do NOT use high-power lasers (e.g., 1064 nm at >300mW) for Raman, as this may induce thermal degradation or micro-detonation.
-
Recommended: 532 nm or 785 nm laser at <10 mW power.
Step-by-Step Characterization Workflow
Figure 2: Integrated workflow for safe spectral validation of N-iodo hydrazine derivatives.
Protocol Details
-
Sample Prep: Handle under red light or low light. Grind gently; do not use heavy mortar and pestle pressure due to potential shock sensitivity of N-I bonds.
-
FTIR (ATR): Use a Diamond ATR. Clean crystal with isopropanol before and immediately after (iodine can stain ZnSe crystals).
-
Pass Criteria: Presence of doublet at 3300-3400 cm⁻¹; Absence of broad OH stretch (water contamination).
-
-
Raman: Focus on a fresh crystal face.
-
Parameter: 532 nm laser, 1% power (approx 1-5 mW). 5 accumulations of 10 seconds.
-
Pass Criteria: Sharp peak at ~500 cm⁻¹ (N-I). Broadening of this peak indicates decomposition.
-
References
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Standard reference for N-I and S-Me assignments).
-
Anthoni, U., et al. (1968).[3] "Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines." Acta Chemica Scandinavica, 22, 1025-1035.[3] (Foundational data for hydrazine N-H/N-N modes). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Dihydrazinylmethanamine derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Thermal stability comparison of dihydrazinyl-N-iodo(methylthio)methanamine and traditional hydrazines
Topic: Thermal Stability Comparison: Dihydrazinyl-N-iodo(methylthio)methanamine vs. Traditional Hydrazines Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Safety Engineers
Executive Summary
This guide provides a technical comparison between the specialized reagent 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine (CAS 1160994-25-1) and traditional hydrazine derivatives (Hydrazine, MMH, UDMH).
While traditional hydrazines are characterized by high volatility and reducing power, the N-iodo derivative represents a distinct class of high-nitrogen energetic solids carrying an electrophilic iodine. Our analysis indicates that while the N-iodo derivative mitigates the inhalation toxicity and flammability risks of liquid hydrazines, it introduces a lower onset of thermal decomposition due to the labile N-I bond, necessitating strict cold-chain storage (0–8°C) and shielding from light.
Structural & Mechanistic Analysis
To understand the thermal divergence, we must analyze the bond dissociation energies (BDE) inherent to each molecular architecture.
Comparative Architecture
-
Traditional Hydrazines (
): Rely on the N-N single bond (approx. 167 kJ/mol). Decomposition is driven by radical formation ( ) and subsequent oxidation or disproportionation into and . -
Dihydrazinyl-N-iodo(methylthio)methanamine: A crowded methanamine core. The critical failure point is not the hydrazine moiety, but the Nitrogen-Iodine (N-I) bond . N-I bonds are notoriously weak (approx. 140–160 kJ/mol) and susceptible to homolytic cleavage, releasing iodine radicals and destabilizing the high-nitrogen core.
Visualization of Instability Vectors
The following diagram maps the structural vulnerabilities of the N-iodo compound compared to standard hydrazine.
Figure 1: Mechanistic divergence in thermal decomposition pathways. Note the lower activation barrier for N-I cleavage compared to N-N scission.
Comparative Performance Data
The following data contrasts the physicochemical stability profiles. Note that while Hydrazine is thermodynamically unstable, it is kinetically stable at room temperature. The N-iodo derivative, conversely, exhibits solid-state metastability.
| Feature | Hydrazine (Anhydrous) | Dihydrazinyl-N-iodo(methylthio)methanamine | Implication |
| Physical State | Colorless Liquid | Yellow Solid | Target is safer for spill containment but poses dust hazards. |
| Storage Temp | Ambient (Ventilated) | 0–8°C (Refrigerated) | Critical: The N-iodo compound degrades at RT. |
| Primary Decomp Mode | Vapor Phase Explosion / Oxidation | Solid State Deflagration / Iodine Release | Target requires blast shielding; Hydrazine requires fume extraction. |
| Flash Point | 38°C (Closed Cup) | N/A (Solid) - Decomposes before melting | Target eliminates vapor flammability but introduces thermal sensitivity. |
| Decomposition Products | Safety: Target releases corrosive Iodine vapor upon failure. | ||
| Shock Sensitivity | Low (unless catalyzed) | Moderate to High (Predicted) | N-I compounds often exhibit triboluminescent or shock-sensitive behavior. |
Experimental Protocol: Thermal Stability Profiling
To validate the stability of the N-iodo derivative in your specific formulation, you must perform Simultaneous Thermal Analysis (SDT) combining DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis).
Safety Pre-requisites
-
Sample Size: < 2.0 mg (High-nitrogen compounds can damage sensors upon deflagration).
-
Pan Type: Hermetically sealed Aluminum (pinholed) to prevent sublimation before decomposition.
-
Purge Gas: Nitrogen (50 mL/min).
Step-by-Step Workflow
-
Baseline Calibration: Run two empty pans to establish the thermal baseline of the DSC sensor.
-
Sample Preparation:
-
Weigh 1.5 mg of Dihydrazinyl-N-iodo(methylthio)methanamine into the sample pan.
-
Crucial: Do not grind the sample vigorously; N-I compounds can be friction sensitive.
-
-
Temperature Program:
-
Equilibrate: 0°C.
-
Ramp: 5°C/min to 250°C. (Slow ramp required to separate iodine sublimation from skeletal decomposition).
-
-
Data Interpretation (Logic Gate):
Figure 2: Decision logic for interpreting thermal events in N-iodo hydrazine derivatives.
Expected Results
-
Hydrazine Control: You will observe a boiling endotherm (114°C) followed by rapid weight loss.
-
N-I Derivative: Expect a multi-stage decomposition.[1][2]
-
Stage 1 (~80-110°C): Slight mass loss/endotherm corresponding to iodine detachment.
-
Stage 2 (>130°C): Sharp Exotherm representing the collapse of the hydrazine/methanamine backbone. Caution: This event provides the energy for potential runaway reactions.
-
Handling & Storage Recommendations
Based on the comparative stability data, the following protocols are mandatory for the N-iodo derivative:
-
Cold Chain: Maintain storage at 0–8°C . Unlike standard hydrazine hydrate, which is stable at room temperature, the N-I bond energy is insufficient to prevent gradual degradation at >25°C.
-
Light Exclusion: N-I bonds are photolabile. Store in amber glass or foil-wrapped containers.
-
Material Compatibility:
-
Compatible: Teflon (PTFE), Glass, HDPE.
-
Incompatible: Metals (Fe, Cu, Zn) which can catalyze hydrazine decomposition or react with iodine to form shock-sensitive metal iodides.
-
References
-
Chem-Impex International. (n.d.). Dihydrazinyl-N-iodo(methylthio)methanamine (CAS 1160994-25-1) Product Data. Retrieved from
-
Crysdot LLC. (n.d.). 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine Safety & Handling. Retrieved from
- Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Standard reference for Hydrazine BDE and stability).
-
Konovalov, V., et al. (2022). "Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of Tetrazine." Molecules, 27(19). Retrieved from
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Protocols. Retrieved from
Sources
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Dihydrazinyl-N-iodo(methylthio)methanamine and Comparative Analytical Techniques
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Dihydrazinyl-N-iodo(methylthio)methanamine (C₂H₁₀IN₅S, Molecular Weight: 263.1 g/mol ) presents a unique analytical challenge due to its combination of reactive functional groups.[1] This guide provides a detailed theoretical exploration of its expected mass spectrometry fragmentation patterns, offering a predictive framework for its identification and characterization. Furthermore, it objectively compares mass spectrometry with alternative analytical methodologies, providing a holistic view of the available tools for structural confirmation.
Part 1: Theoretical Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.[2][3][4] The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification.[2][4] For dihydrazinyl-N-iodo(methylthio)methanamine, the fragmentation is predicted to be influenced by the presence of several key functionalities: the iodo, dihydrazinyl, and methylthio groups.
Ionization and the Molecular Ion Peak
Upon electron impact (EI) ionization, an electron is removed from the molecule to form a molecular ion (M⁺•). Given the presence of multiple nitrogen and sulfur atoms with lone pairs of electrons, the initial ionization is likely to occur at one of these sites. The molecular ion peak is expected at an m/z of 263. Due to the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, the presence of five nitrogen atoms in this compound aligns with its odd nominal mass.[3][5][6]
Predicted Fragmentation Pathways
The fragmentation of the dihydrazinyl-N-iodo(methylthio)methanamine molecular ion is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
Loss of Iodine Radical (I•): The Carbon-Iodine bond is the weakest bond in the molecule and is therefore highly susceptible to cleavage.[7] This would result in a prominent fragment ion at m/z 136 (M - 127). The observation of a fragment with a mass difference of 127 amu from the molecular ion is a strong indicator of the presence of iodine.[8]
-
Loss of Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond would lead to the loss of a methyl radical, resulting in a fragment at m/z 248.
-
Cleavage of Hydrazinyl Groups: The N-N bonds in the hydrazinyl moieties are relatively weak and prone to cleavage. Loss of a hydrazinyl radical (•N₂H₃) would generate a fragment at m/z 232. Sequential losses are also possible.
-
α-Cleavage: Cleavage of bonds alpha to the nitrogen and sulfur atoms is a common fragmentation pathway for amines and thioethers.[6][9] This can lead to various smaller fragments. For instance, cleavage adjacent to the central carbon could result in the formation of a [CH(NNH₂)(SCH₃)]⁺ ion.
-
Rearrangement Reactions: Complex rearrangements, such as the McLafferty rearrangement, are possible if the molecule can adopt a suitable six-membered transition state. However, given the small and flexible nature of the molecule, other, more complex rearrangements might also occur.
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Predicted major fragmentation pathways of dihydrazinyl-N-iodo(methylthio)methanamine.
Table 1: Predicted Prominent Fragment Ions
| m/z | Proposed Fragment | Neutral Loss |
| 263 | [C₂H₁₀IN₅S]⁺• | - |
| 136 | [C₂H₁₀N₅S]⁺ | I• |
| 248 | [CH₇IN₅S]⁺ | •CH₃ |
| 232 | [C₂H₇INS]⁺• | •N₂H₃ |
| 90 | [CH₄N₂S]⁺• | I•, •N₂H₃ |
It is crucial to note that these are predicted pathways. The actual mass spectrum may exhibit a more complex pattern due to competing fragmentation channels and rearrangements.
Part 2: Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[10]
-
¹H NMR: Would provide information on the number of different types of protons and their connectivity. One would expect to see signals corresponding to the methylthio group protons and the protons on the hydrazinyl groups. The chemical shifts and coupling patterns would be crucial for confirming the structure.
-
¹³C NMR: Would reveal the number of unique carbon environments. For dihydrazinyl-N-iodo(methylthio)methanamine, two signals would be expected: one for the central carbon and one for the methylthio carbon.
-
¹⁵N and ¹²⁷I NMR: While less common, these techniques could provide direct evidence for the nitrogen and iodine environments, respectively.[11][12]
Comparison Summary:
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Information | Molecular weight, elemental composition (high resolution), fragmentation patterns | Connectivity of atoms, chemical environment, stereochemistry |
| Sample State | Gas phase (requires volatilization) | Solution |
| Destructive? | Yes | No |
| Sensitivity | High (picomole to femtomole) | Lower than MS |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structure determination.[13][14] It provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.
Advantages over Mass Spectrometry:
-
Provides an absolute and definitive structural determination.[15]
-
Can elucidate complex stereochemistry.
Limitations:
-
Requires a suitable single crystal, which can be challenging to grow.[7]
-
Does not provide information about the behavior of the molecule in solution or the gas phase.
The workflow for these complementary techniques is illustrated below:
Caption: A multi-technique workflow for structural elucidation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. This technique is crucial for confirming the molecular formula derived from mass spectrometry.[16] For dihydrazinyl-N-iodo(methylthio)methanamine, elemental analysis would be expected to yield percentages close to the theoretical values: C (9.13%), H (3.83%), N (26.61%), and S (12.18%).
Part 3: Experimental Protocol - A General Approach
For researchers wishing to analyze this or similar compounds by mass spectrometry, the following general protocol for Electron Impact (EI) Mass Spectrometry is recommended:
Experimental Workflow for EI-MS Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Ensure the concentration is appropriate for the instrument's sensitivity (typically in the low µg/mL range).
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electron impact (EI) ionization source.
-
Set the electron energy to 70 eV, a standard condition that promotes fragmentation and allows for comparison with spectral libraries.
-
Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).
-
-
Sample Introduction:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Record the relative abundance of all ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, identifying key neutral losses and characteristic fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
-
Caption: Step-by-step workflow for EI-MS analysis.
Conclusion
The mass spectrometric analysis of dihydrazinyl-N-iodo(methylthio)methanamine is predicted to be characterized by facile cleavage of the C-I bond, along with fragmentation of the hydrazinyl and methylthio groups. While mass spectrometry is an indispensable tool for initial characterization, a definitive structural confirmation necessitates a synergistic approach. The combination of mass spectrometry with NMR spectroscopy for connectivity information, X-ray crystallography for three-dimensional structure (where applicable), and elemental analysis for empirical formula validation provides a robust and self-validating system for the unambiguous characterization of this and other novel chemical entities. This integrated analytical strategy ensures the highest level of scientific integrity and is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chem-Impex. (n.d.). Dihydrazinyl-N-iodo(methylthio)methanamine. Retrieved from [Link]
-
Panz, L., Kulbitski, K., & Gendelman, M. (2013, July 11). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Agilent. Retrieved from [Link]
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IMSERC - Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]
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ResearchGate. (n.d.). NMR of Hypervalent Iodine Compounds. Retrieved from [Link]
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Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). Mass Spectral Characterization of Nitrogen-Containing Compounds with Ammonia Chemical Ionization. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometry of Molecules of the Nitrogen Family - Advances in Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides | Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, July 26). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
ACS Publications. (2024, March 19). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter | Environmental Science & Technology. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2015, January 7). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Retrieved from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Britannica. (n.d.). Organohalogen compound | Definition, Examples, Uses, & Facts. Retrieved from [Link]
-
No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2025, August 19). Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions | Environmental Science & Technology. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
